Cefamandole lithium
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C18H17LiN6O5S2 |
|---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
lithium (6R,7R)-7-[[(2R)-2-hydroxy-2-phenylacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C18H18N6O5S2.Li/c1-23-18(20-21-22-23)31-8-10-7-30-16-11(15(27)24(16)12(10)17(28)29)19-14(26)13(25)9-5-3-2-4-6-9;/h2-6,11,13,16,25H,7-8H2,1H3,(H,19,26)(H,28,29);/q;+1/p-1/t11-,13-,16-;/m1./s1 |
InChI Key |
VLJXYASGGIMGRO-CFOLLTDRSA-M |
Isomeric SMILES |
[Li+].CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)[C@@H](C4=CC=CC=C4)O)SC2)C(=O)[O-] |
Canonical SMILES |
[Li+].CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(C4=CC=CC=C4)O)SC2)C(=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Cefamandole Lithium Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefamandole is a second-generation cephalosporin antibiotic renowned for its broad spectrum of activity against a variety of Gram-positive and Gram-negative bacteria. As a member of the β-lactam class of antibiotics, its primary mechanism of action involves the disruption of bacterial cell wall synthesis, a process crucial for bacterial viability. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the antibacterial effects of cefamandole, with a specific focus on its lithium salt formulation. The information presented herein is intended to support research, scientific, and drug development endeavors by providing detailed data, experimental protocols, and visual representations of the key pathways involved. While cefamandole has also been formulated as a nafate ester, a prodrug that is rapidly hydrolyzed to the active cefamandole molecule in the body, the lithium salt is noted for its greater stability in aqueous solutions for in vitro studies, exhibiting equivalent antimicrobial activity.
Core Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
The bactericidal activity of cefamandole is primarily achieved through the inhibition of the final and crucial stage of peptidoglycan synthesis in the bacterial cell wall.[1][2] Peptidoglycan, a heteropolymer of repeating N-acetylglucosamine and N-acetylmuramic acid units cross-linked by short peptides, provides structural integrity to the bacterial cell, protecting it from osmotic lysis.
The key steps in the mechanism of action of cefamandole are as follows:
-
Penetration of the Bacterial Cell Envelope: In Gram-negative bacteria, cefamandole must first traverse the outer membrane to reach its target enzymes in the periplasmic space.
-
Binding to Penicillin-Binding Proteins (PBPs): Cefamandole covalently binds to and inactivates essential enzymes known as penicillin-binding proteins (PBPs). These enzymes, which include transpeptidases, carboxypeptidases, and endopeptidases, are anchored in the bacterial cytoplasmic membrane and are responsible for the final cross-linking of the peptidoglycan chains.
-
Inhibition of Peptidoglycan Cross-Linking: By binding to the active site of PBPs, cefamandole blocks their enzymatic activity, preventing the formation of the peptide cross-links that provide the peptidoglycan layer with its strength and rigidity.
-
Induction of Cell Lysis: The inhibition of peptidoglycan synthesis leads to a weakened cell wall that can no longer withstand the internal osmotic pressure of the bacterial cell. This results in cell lysis and bacterial death. It is also thought that cefamandole may interfere with an autolysin inhibitor, leading to the activation of bacterial cell wall autolytic enzymes that further contribute to cell lysis.
Quantitative Data: In Vitro Antimicrobial Activity
The in vitro efficacy of cefamandole is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC values for cefamandole against a range of clinically relevant Gram-positive and Gram-negative bacteria.
Table 1: In Vitro Activity of Cefamandole Against Gram-Positive Aerobes
| Organism | No. of Strains | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus (Methicillin-susceptible) | 540 | 0.1 - >100 | 0.39 | 0.78 |
| Staphylococcus aureus (Penicillin G-resistant) | - | - | - | - |
| Staphylococcus epidermidis | - | - | - | - |
| Streptococcus pneumoniae | - | ≤0.012 - 0.2 | - | - |
| Streptococcus pyogenes (Group A) | - | ≤0.012 - 0.1 | - | - |
| Streptococcus agalactiae (Group B) | - | - | - | - |
| Enterococcus faecalis | - | >100 | >100 | >100 |
Table 2: In Vitro Activity of Cefamandole Against Gram-Negative Aerobes
| Organism | No. of Strains | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Escherichia coli | 540 | 0.1 - >100 | 1.56 | 6.25 |
| Klebsiella pneumoniae | - | 0.1 - >100 | 0.78 | 12.5 |
| Klebsiella spp. | - | - | - | - |
| Enterobacter spp. | - | 0.2 - >100 | 3.13 | 50 |
| Haemophilus influenzae | - | 0.1 - 1.6 | - | - |
| Proteus mirabilis | - | 0.2 - 25 | 0.78 | 1.56 |
| Proteus spp. (indole-positive) | - | 0.2 - >100 | 6.25 | 100 |
| Salmonella typhi | - | - | - | - |
| Serratia marcescens | - | 1.6 - >100 | 25 | >100 |
| Pseudomonas aeruginosa | - | >100 | >100 | >100 |
Affinity for Penicillin-Binding Proteins (PBPs)
Notably, in methicillin-resistant Staphylococcus aureus (MRSA), cefamandole has been shown to have a significantly higher affinity for the altered PBP2a, the primary determinant of methicillin resistance, than methicillin itself. One study reported that cefamandole had a ≥40 times greater affinity for PBP2a than methicillin. However, other research indicates that cefamandole has a low affinity for the additional PBP found in some other methicillin-resistant staphylococcal species.
Table 3: Penicillin-Binding Protein Affinity of Cefamandole (Qualitative)
| Bacterial Species | Penicillin-Binding Protein (PBP) | Relative Affinity |
| Escherichia coli | PBP1a, PBP1b, PBP2, PBP3 | Binds to essential PBPs |
| Staphylococcus aureus (MSSA) | PBP1, PBP2, PBP3, PBP4 | Binds to essential PBPs |
| Staphylococcus aureus (MRSA) | PBP2a | Significantly higher than methicillin |
| Methicillin-resistant Coagulase-negative Staphylococci | Additional PBP | Low |
Signaling Pathways and Cellular Responses to Cefamandole-Induced Stress
Inhibition of cell wall synthesis by cefamandole triggers a cascade of cellular stress responses in bacteria. In Gram-negative bacteria such as Escherichia coli, this envelope stress activates complex signaling pathways, primarily the Rcs (Regulator of Capsule Synthesis) phosphorelay and the Cpx (Conjugative pilus expression) two-component system. These systems sense damage to the cell envelope and initiate transcriptional programs to mitigate the stress and promote survival.
Activation of these pathways leads to the upregulation of genes involved in the synthesis of capsular exopolysaccharides, protein folding and degradation, and the modification of the cell envelope. This response can contribute to the intrinsic resistance of bacteria to β-lactam antibiotics.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the standardized broth microdilution method for determining the MIC of cefamandole lithium salt against aerobic bacteria.
Materials:
-
This compound salt
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture in logarithmic growth phase
-
Sterile saline (0.85% NaCl)
-
Spectrophotometer
-
Pipettes and sterile tips
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Cefamandole Stock Solution:
-
Prepare a stock solution of this compound salt in a suitable solvent (e.g., sterile deionized water) at a concentration of 1280 µg/mL. Filter-sterilize the stock solution.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 1-2 x 10⁶ CFU/mL.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the 1280 µg/mL cefamandole stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10. This will create a concentration range from 64 µg/mL to 0.125 µg/mL.
-
Well 11 serves as the growth control (no antibiotic).
-
Well 12 serves as the sterility control (no bacteria).
-
-
Inoculation:
-
Add 10 µL of the prepared bacterial inoculum to wells 1 through 11, resulting in a final volume of 110 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL. Do not inoculate well 12.
-
-
Incubation:
-
Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of cefamandole that completely inhibits visible growth of the bacterium as detected by the unaided eye.
-
Competitive Penicillin-Binding Protein (PBP) Binding Assay
This protocol describes a competitive binding assay to determine the affinity of cefamandole for specific PBPs using a fluorescently labeled penicillin derivative (e.g., Bocillin FL).
Materials:
-
Bacterial culture of the test organism
-
Lysis buffer
-
Ultracentrifuge
-
This compound salt
-
Fluorescently labeled penicillin (e.g., Bocillin FL)
-
Non-labeled penicillin G (for stopping the reaction)
-
SDS-PAGE gels and running buffer
-
Fluorescence gel imager
Procedure:
-
Preparation of Bacterial Membranes:
-
Grow the bacterial culture to mid-logarithmic phase.
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication or French press).
-
Remove unbroken cells and debris by low-speed centrifugation.
-
Isolate the membrane fraction by ultracentrifugation of the supernatant.
-
Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.
-
-
Competitive Binding Reaction:
-
In a series of microcentrifuge tubes, incubate a fixed amount of the membrane preparation with increasing concentrations of this compound salt for a defined period (e.g., 10 minutes at 30°C) to allow for binding to the PBPs. Include a control with no cefamandole.
-
-
Labeling of Unbound PBPs:
-
Add a fixed, saturating concentration of the fluorescent penicillin derivative (e.g., Bocillin FL) to each tube and incubate for a further period (e.g., 15 minutes at 30°C). The fluorescent penicillin will bind to the PBPs that are not already occupied by cefamandole.
-
-
Stopping the Reaction:
-
Terminate the labeling reaction by adding a large excess of unlabeled penicillin G.
-
-
SDS-PAGE and Visualization:
-
Denature the samples and separate the membrane proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Visualize the fluorescently labeled PBPs in the gel using a fluorescence imager.
-
-
Data Analysis:
-
Quantify the fluorescence intensity of each PBP band in each lane.
-
The concentration of cefamandole that results in a 50% reduction in the fluorescence intensity of a specific PBP band, compared to the control lane (no cefamandole), is the IC₅₀ value. This value is an inverse measure of the binding affinity of cefamandole for that particular PBP.
-
Conclusion
This compound salt exerts its bactericidal effect by targeting and inhibiting penicillin-binding proteins, essential enzymes in bacterial cell wall biosynthesis. This leads to the disruption of peptidoglycan cross-linking, resulting in a compromised cell wall and subsequent cell lysis. The antibiotic demonstrates a broad spectrum of activity, with notable potency against many Gram-positive and Gram-negative pathogens. Understanding the specific interactions of cefamandole with different PBPs and the resulting cellular stress responses is crucial for optimizing its therapeutic use and for the development of novel antimicrobial strategies to combat bacterial resistance. The experimental protocols and data presented in this guide provide a foundation for further research into the intricate mechanisms of this important antibiotic.
References
- 1. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The impact of penicillinase on cefamandole treatment and prophylaxis of experimental endocarditis due to methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Antibacterial Spectrum of Cefamandole Lithium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro antibacterial spectrum of cefamandole lithium, a second-generation cephalosporin antibiotic. The document details its activity against a range of clinically relevant bacteria, outlines the standardized experimental protocols for its evaluation, and illustrates its mechanism of action.
Antibacterial Spectrum of this compound
Cefamandole exhibits a broad spectrum of activity against many Gram-positive and Gram-negative bacteria. Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the in vitro activity of cefamandole against various bacterial species, presenting both the range of MICs and the MIC90 (the concentration required to inhibit 90% of the isolates).
Gram-Positive Bacteria
Cefamandole is active against many Gram-positive cocci, including Staphylococcus aureus (both penicillin-susceptible and some penicillin-resistant strains). However, it is not effective against enterococci.
| Gram-Positive Bacteria | MIC Range (µg/mL) | MIC90 (µg/mL) |
| Staphylococcus aureus | 0.1 - 6.8 | 0.4 |
| Streptococcus pneumoniae | ≤0.1 - 1.25 | 0.1 |
| Streptococcus pyogenes | ≤0.1 - 0.4 | 0.1 |
| Enterococcus faecalis | >25 | >25 |
Gram-Negative Bacteria
Cefamandole demonstrates significant activity against a variety of Gram-negative organisms, including Haemophilus influenzae, Escherichia coli, Klebsiella species, and Proteus mirabilis. Its activity against Enterobacter species can be variable, and it is generally not active against Pseudomonas aeruginosa.[1][2]
| Gram-Negative Bacteria | MIC Range (µg/mL) | MIC90 (µg/mL) |
| Haemophilus influenzae (ampicillin-susceptible) | ≤0.06 - 2.0 | 0.2[3] |
| Haemophilus influenzae (β-lactamase positive) | 0.12 - >128 | 5.0[3] |
| Escherichia coli | ≤0.25 - >64 | 6.25 |
| Klebsiella pneumoniae | ≤0.25 - >64 | 6.25 |
| Proteus mirabilis | ≤0.25 - 16 | 1.6 |
| Enterobacter spp. | 1 - ≥64 | >64[4] |
Experimental Protocols for Susceptibility Testing
The in vitro activity of cefamandole is determined using standardized methods, primarily broth microdilution and agar disk diffusion, as detailed by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method (CLSI M07)
This method determines the MIC of an antimicrobial agent in a liquid medium.
Protocol:
-
Preparation of this compound Solutions: A stock solution of this compound is prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to obtain a range of concentrations.
-
Inoculum Preparation: Bacterial colonies from a fresh agar plate are suspended in a sterile broth to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Inoculation and Incubation: The microdilution trays containing the serially diluted cefamandole and the bacterial inoculum are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Interpretation of Results: The MIC is recorded as the lowest concentration of cefamandole that completely inhibits visible bacterial growth.
-
Quality Control: The performance of the assay is monitored by testing reference strains, such as Escherichia coli ATCC® 25922 and Staphylococcus aureus ATCC® 29213, for which established MIC ranges for cefamandole are available.
Agar Disk Diffusion Method (Kirby-Bauer Test; CLSI M02)
This method assesses the susceptibility of bacteria to an antimicrobial agent impregnated on a paper disk.
Protocol:
-
Inoculum Preparation: A bacterial suspension is prepared and adjusted to the turbidity of a 0.5 McFarland standard.
-
Inoculation of Agar Plate: A sterile cotton swab is dipped into the inoculum and streaked evenly over the entire surface of a Mueller-Hinton agar plate.
-
Application of Cefamandole Disk: A paper disk containing a standardized amount of cefamandole (e.g., 30 µg) is placed on the inoculated agar surface.
-
Incubation: The plate is incubated at 35°C ± 2°C for 16-20 hours.
-
Interpretation of Results: The diameter of the zone of growth inhibition around the disk is measured in millimeters. The zone size is then correlated with interpretive criteria (Susceptible, Intermediate, or Resistant) provided by CLSI.
-
Quality Control: The procedure is validated using QC strains with known zone diameter ranges for cefamandole.
Mechanism of Action
Cefamandole, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.
The key steps in its mechanism of action are:
-
Penetration of the Bacterial Cell Wall: Cefamandole crosses the outer membrane of Gram-negative bacteria (where applicable) and the peptidoglycan layer to reach its target.
-
Binding to Penicillin-Binding Proteins (PBPs): In the periplasmic space, cefamandole covalently binds to and inactivates PBPs. These enzymes are essential for the final steps of peptidoglycan synthesis, specifically the transpeptidation reaction that cross-links the peptide side chains of the peptidoglycan strands.
-
Inhibition of Peptidoglycan Synthesis: The inactivation of PBPs leads to the inhibition of peptidoglycan cross-linking, which weakens the bacterial cell wall.
-
Cell Lysis: The compromised cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and bacterial death. This process may also be aided by the activity of bacterial autolytic enzymes.
References
- 1. Cefamandole: antimicrobial activity in vitro of a new cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibacterial activity of cefamandole in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro activity of second and third generation cephalosporins against ampicillin susceptible and resistant haemophilus influenzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Susceptibility of Enterobacter to Cefamandole: Evidence for a High Mutation Rate to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Stability of Cefamandole Lithium in Aqueous Solution
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of Cefamandole lithium in aqueous solutions. Cefamandole, a second-generation cephalosporin antibiotic, is susceptible to degradation in aqueous environments, which can impact its therapeutic efficacy and safety. Understanding the kinetics and pathways of its degradation is crucial for the development of stable pharmaceutical formulations. This document summarizes key stability data, details experimental protocols for stability assessment, and visualizes the degradation pathways.
Core Concepts in Cefamandole Stability
Cefamandole's stability in aqueous solutions is primarily influenced by pH and temperature. The degradation of the β-lactam ring, a critical structural component for its antibacterial activity, is the main cause of its loss of potency. The degradation process generally follows first-order kinetics , meaning the rate of degradation is directly proportional to the concentration of Cefamandole.
It is important to note that much of the available literature focuses on Cefamandole nafate, a prodrug that rapidly hydrolyzes in vivo to form the active Cefamandole. The stability data presented herein is largely derived from studies on Cefamandole formed from the hydrolysis of Cefamandole nafate and is considered representative of the stability of this compound in aqueous solutions.
Quantitative Stability Data
The stability of Cefamandole in aqueous solutions is significantly affected by temperature. The following tables summarize the available quantitative data on the stability of Cefamandole solutions under various storage conditions.
Table 1: Stability of Cefamandole (2%) in Different Intravenous Solutions
| Storage Temperature (°C) | Solution | Approximate Stability (Time to 10% degradation) |
| 24 | 0.9% Sodium Chloride Injection | 5 days[1] |
| 24 | 5% Dextrose Injection | 5 days[1] |
| 5 | 0.9% Sodium Chloride Injection | 44 days[1] |
| 5 | 5% Dextrose Injection | 44 days[1] |
Table 2: Stability of Frozen Cefamandole Nafate Solutions
| Storage Temperature (°C) | Dilution Type | Concentration | Vehicle | Container | Approximate Stability |
| -20 | Intramuscular | 1 g / 3 mL | Water for Injection, 0.9% NaCl, or 5% Dextrose | Glass and PVC | 52 weeks[2] |
| -20 | Intravenous | 1 g / 50 or 100 mL | 0.9% NaCl or 5% Dextrose | Glass and PVC | 26 weeks[2] |
| -10 | Intravenous | 1 g / 50 or 100 mL | 5% Dextrose | Not specified | Transient haze observed upon thawing[2] |
Degradation Pathway of Cefamandole
The primary degradation pathway of Cefamandole in aqueous solution involves the hydrolysis of the β-lactam ring. This process leads to the formation of inactive degradation products. A key degradation product is the corresponding penicilloic acid derivative, formed by the cleavage of the amide bond in the β-lactam ring. Further degradation can lead to the formation of a lactone. The proposed degradation pathway is illustrated below.
Caption: Proposed degradation pathway of Cefamandole in aqueous solution.
Experimental Protocols
The stability of Cefamandole is typically assessed using a stability-indicating high-performance liquid chromatography (HPLC) method. This method should be capable of separating the intact drug from its degradation products.
Stability-Indicating HPLC Method
A validated stability-indicating HPLC method is essential for accurately quantifying the concentration of Cefamandole and its degradation products over time.
Experimental Workflow:
Caption: General workflow for a Cefamandole stability study using HPLC.
Chromatographic Conditions (Example):
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol). The exact composition should be optimized to achieve adequate separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where Cefamandole and its degradation products have significant absorbance (e.g., 254 nm).
-
Temperature: Column temperature should be controlled, for example, at 25°C.
Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation products and to establish the stability-indicating nature of the analytical method. These studies involve subjecting the Cefamandole solution to stress conditions more severe than those expected during storage.
Stress Conditions:
-
Acidic Hydrolysis: 0.1 N Hydrochloric Acid at an elevated temperature (e.g., 60°C).
-
Alkaline Hydrolysis: 0.1 N Sodium Hydroxide at room temperature.
-
Oxidative Degradation: 3% Hydrogen Peroxide at room temperature.
-
Thermal Degradation: Heating the solution at an elevated temperature (e.g., 60°C).
-
Photostability: Exposure to light according to ICH Q1B guidelines.
Conclusion
The stability of this compound in aqueous solutions is a critical factor that must be carefully evaluated during the development of parenteral formulations. Degradation is primarily driven by hydrolysis of the β-lactam ring and is influenced by pH and temperature, following first-order kinetics. The use of a validated stability-indicating HPLC method is essential for accurate monitoring of Cefamandole concentration and the formation of degradation products. The data and protocols presented in this guide provide a foundation for researchers and drug development professionals to design and execute robust stability studies for Cefamandole-containing products. Further studies are warranted to generate a comprehensive pH-rate profile and to fully characterize all degradation products under various stress conditions.
References
In-Depth Technical Guide to the Physical and Chemical Properties of Cefamandole Lithium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefamandole lithium, the lithium salt of a second-generation cephalosporin antibiotic, is a potent bactericidal agent effective against a broad spectrum of gram-positive and gram-negative bacteria. Its mechanism of action involves the inhibition of bacterial cell wall synthesis, a pathway critical for bacterial viability. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, offering detailed experimental protocols and visual representations of key biological and degradation pathways to support research and development efforts in the pharmaceutical sciences.
Core Physical and Chemical Properties
A summary of the key physicochemical properties of this compound is presented below. These parameters are fundamental to understanding the drug's behavior in various pharmaceutical formulations and biological systems.
| Property | Value |
| Molecular Formula | C₁₈H₁₇LiN₆O₅S₂ |
| Molecular Weight | 468.44 g/mol |
| Melting Point | 182-184 °C (for Cefamandole) |
| Solubility | Water: 0.581 mg/mL (for lithium salt)[1] |
| DMSO: >200 mg/mL (for sodium salt) | |
| Methanol: 88 mg/mL (for sodium salt) | |
| pKa (acidic) | 3.13 |
| Protein Binding | Approximately 65% |
Note: Some data points are for the parent compound or the sodium salt, which are expected to be comparable to the lithium salt.
Experimental Protocols
Detailed methodologies for determining the key physical and chemical properties of this compound are outlined below. These protocols are based on standard pharmaceutical testing procedures.
Melting Point Determination
The melting point of a substance is a critical indicator of its purity. The capillary method is a widely accepted technique for determining the melting point of powdered pharmaceutical ingredients.
Protocol:
-
Sample Preparation: A small quantity of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating: The sample is heated at a controlled rate, typically 1-2 °C per minute, approaching the expected melting point.
-
Observation: The temperature at which the substance begins to melt (onset) and the temperature at which it is completely molten (clear point) are recorded to define the melting range.
Loss on Drying (Hygroscopicity)
This test determines the percentage of volatile matter (typically water) in a sample, providing an indication of its hygroscopicity.
Protocol:
-
Sample Preparation: A pre-weighed sample of this compound (1-2 g) is placed in a tared, shallow weighing bottle.
-
Drying: The open bottle containing the sample is placed in a drying oven at a specified temperature (e.g., 105 °C) for a defined period.
-
Cooling and Weighing: The bottle is then cooled in a desiccator to room temperature and re-weighed.
-
Calculation: The loss in weight is calculated as a percentage of the initial sample weight.
Solubility Determination
Understanding the solubility of this compound in various solvents is crucial for formulation development.
Protocol:
-
Solvent Selection: A range of solvents, including water, ethanol, dimethyl sulfoxide (DMSO), and methanol, are used.
-
Equilibrium Method: An excess amount of this compound is added to a known volume of the solvent in a sealed container.
-
Agitation: The mixture is agitated at a constant temperature until equilibrium is reached (i.e., the concentration of the dissolved solid remains constant).
-
Analysis: The supernatant is filtered, and the concentration of this compound is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
pKa Determination by Potentiometric Titration
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a common method for its determination.
Protocol:
-
Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent (e.g., water or a water-methanol mixture).
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.
-
pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added.
-
Data Analysis: The pKa is determined from the titration curve, typically at the half-equivalence point where the pH is equal to the pKa.
Protein Binding by Equilibrium Dialysis
The extent of drug binding to plasma proteins influences its pharmacokinetic profile. Equilibrium dialysis is a standard in vitro method to assess protein binding.
Protocol:
-
Apparatus Setup: A dialysis membrane with a suitable molecular weight cutoff is placed between two chambers of a dialysis cell.
-
Sample Addition: A solution of this compound in a buffer is placed in one chamber, and a solution of plasma protein (e.g., human serum albumin) in the same buffer is placed in the other chamber.
-
Equilibration: The system is allowed to equilibrate with gentle agitation at a constant temperature (e.g., 37 °C) until the concentration of free drug is the same on both sides of the membrane.
-
Analysis: The concentrations of this compound in both chambers are measured by HPLC to calculate the percentage of protein-bound drug.
Stability Testing and Forced Degradation
Stability testing is essential to determine the shelf-life of a drug substance. Forced degradation studies are conducted to identify potential degradation products and pathways.
Protocol:
-
Stress Conditions: this compound is subjected to various stress conditions, including:
-
Acidic Hydrolysis: 0.1 M HCl at elevated temperature.
-
Basic Hydrolysis: 0.1 M NaOH at room temperature.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Photolytic Degradation: Exposure to UV and visible light.
-
Thermal Degradation: Dry heat at elevated temperatures (e.g., 60-80 °C).
-
-
Sample Analysis: At specified time points, samples are withdrawn and analyzed using a stability-indicating HPLC method to quantify the remaining this compound and detect the formation of degradation products.
-
Degradation Pathway Elucidation: The structures of the major degradation products can be identified using techniques such as liquid chromatography-mass spectrometry (LC-MS).
Visualizations
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Cefamandole, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the final step of peptidoglycan synthesis in the bacterial cell wall. This process is mediated by its binding to Penicillin-Binding Proteins (PBPs), which are bacterial enzymes essential for cross-linking the peptidoglycan chains. The following diagram illustrates this signaling pathway.
Caption: this compound inhibits bacterial cell wall synthesis by targeting PBPs.
Experimental Workflow: Solubility Determination
The workflow for determining the solubility of this compound is a systematic process to ensure accurate and reproducible results.
Caption: Workflow for determining the solubility of this compound.
Logical Relationship: Forced Degradation Studies
Forced degradation studies are designed to understand the stability of a drug substance under various stress conditions, which helps in identifying potential degradation pathways.
Caption: Relationship between forced degradation and stability analysis.
Potential Degradation Pathway of Cefamandole
Under stress conditions, the β-lactam ring of cefamandole is susceptible to hydrolysis, leading to the formation of inactive degradation products. The following diagram illustrates a potential degradation pathway.
Caption: Potential hydrolytic degradation pathway of cefamandole.
References
Preliminary Investigation of Cefamandole Lithium Cytotoxicity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview based on publicly available scientific literature. There is a notable lack of direct research on the cytotoxicity of "cefamandole lithium" as a combined entity. The information presented herein is a synthesis of the cytotoxic effects of lithium chloride and the known, more general, toxicities associated with cephalosporin antibiotics, including cefamandole. All experimental protocols are provided as standardized examples and may require optimization for specific cell lines and research questions.
Introduction
Cefamandole is a second-generation cephalosporin antibiotic effective against a broad spectrum of bacteria through the inhibition of cell wall synthesis.[1] Lithium, commonly administered as lithium chloride, is a well-established mood stabilizer with a narrow therapeutic index. While the primary mechanisms of action for both compounds are well-understood in their respective therapeutic areas, their potential cytotoxic effects on mammalian cells, particularly in combination, are not well-documented. This guide aims to provide a preliminary investigation into the potential cytotoxicity of this compound by examining the known cytotoxic profiles of each component.
Quantitative Data on Cytotoxicity
Cytotoxicity of Lithium Chloride
Lithium chloride (LiCl) has been shown to induce cytotoxicity in a dose- and time-dependent manner across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting a biological process, such as cell proliferation, by 50%.[2]
| Cell Line | IC50 Value (LiCl) | Exposure Time | Reference |
| RPMI-8226 (Multiple Myeloma) | > 40 mM | 48 h | [3] |
| U266 (Multiple Myeloma) | > 40 mM | 48 h | [3] |
| MDA-MB-231 (Breast Cancer) | 5 µM (in combination with Mitomycin C) | Not Specified | [4] |
| HeLa (Cervical Cancer) | 23.14 mM | Not Specified | [5] |
| SiHa (Cervical Cancer) | 23.43 mM | Not Specified | [5] |
| HaCaT (Keratinocyte) | 15.10 mM | Not Specified | [5] |
Note: IC50 values can vary significantly depending on the cell line, assay method, and exposure duration.[6]
Cytotoxicity of Cefamandole
Mechanisms of Cytotoxicity
Lithium Chloride
Lithium chloride induces cytotoxicity through multiple mechanisms, primarily involving the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS).
3.1.1. Apoptosis Induction
LiCl has been demonstrated to induce apoptosis in a variety of cancer cell lines.[3][13] This programmed cell death can be initiated through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.
-
Extrinsic Pathway: Lithium can facilitate apoptotic signaling initiated by the activation of death receptors like Fas.[14]
-
Intrinsic Pathway: Lithium has been shown to modulate the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[4][15]
-
Caspase Activation: The apoptotic cascade culminates in the activation of caspases, a family of cysteine proteases that execute cell death. Studies have shown that LiCl treatment leads to the cleavage and activation of key caspases such as caspase-3 and caspase-9, as well as the cleavage of poly(ADP-ribose) polymerase (PARP), a substrate of activated caspase-3.[3]
3.1.2. Cell Cycle Arrest
LiCl can disrupt the normal progression of the cell cycle, leading to arrest at specific phases. Several studies have reported that lithium treatment causes an accumulation of cells in the G2/M phase of the cell cycle, thereby inhibiting cell proliferation.[3][13]
3.1.3. Reactive Oxygen Species (ROS) Generation
Lithium has been shown to induce the production of ROS, which are highly reactive molecules that can cause oxidative damage to cellular components like DNA, lipids, and proteins.[13][15][16][17] This increase in oxidative stress can contribute to the induction of apoptosis.[15]
3.1.4. Glycogen Synthase Kinase-3β (GSK-3β) Inhibition
A key molecular target of lithium is the enzyme GSK-3β.[3][15] Inhibition of GSK-3β by lithium can have diverse and sometimes opposing effects on cell survival, depending on the cellular context. In some cancer cells, inhibition of GSK-3β is linked to the induction of apoptosis.[3][15]
Cefamandole and Cephalosporins
The cytotoxic mechanisms of cefamandole in mammalian cells are not well-elucidated. However, studies on other cephalosporins provide some insights into potential mechanisms.
3.2.1. Mitochondrial Dysfunction
Some cephalosporins have been shown to induce mitochondrial dysfunction.[18][19][20] This can manifest as an inhibition of the mitochondrial respiratory chain and a decrease in mitochondrial membrane potential.[19] Specifically, some cephalosporins may interfere with the transport of substrates into the mitochondria, thereby impairing energy production.[21]
3.2.2. Oxidative Stress
Bactericidal antibiotics, including β-lactams like cephalosporins, have been reported to induce the production of ROS in mammalian cells, leading to oxidative damage.[19][22] Cephaloridine, another cephalosporin, has been shown to cause oxidative stress in the kidney.[22]
3.2.3. Nephrotoxicity
Clinically, a major concern with some cephalosporins is nephrotoxicity, or damage to the kidneys.[9][10][11] This is thought to be related to their accumulation in renal tubular cells. In vitro studies have shown that certain cephalosporins can be toxic to kidney cells.[12]
Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: Proposed signaling pathways for lithium chloride-induced apoptosis.
Experimental Workflows
Caption: General experimental workflow for assessing cytotoxicity.
Experimental Protocols
Cell Viability Assays
5.1.1. MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Principle: Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.
-
Protocol:
-
Seed cells in a 96-well plate and incubate overnight.
-
Treat cells with various concentrations of the test compound (cefamandole, lithium chloride, or combination) for the desired duration (e.g., 24, 48, 72 hours).
-
Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control.
-
5.1.2. Lactate Dehydrogenase (LDH) Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.
-
Principle: LDH is a stable cytosolic enzyme that is released upon cell lysis. Its activity can be measured in the supernatant.
-
Protocol:
-
Seed cells in a 96-well plate and treat as described for the MTT assay.
-
After the treatment period, carefully collect the cell culture supernatant.
-
Transfer the supernatant to a new 96-well plate.
-
Add the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well.
-
Incubate at room temperature for 10-30 minutes, protected from light.
-
Measure the absorbance at 490 nm.
-
Percentage cytotoxicity is calculated relative to a positive control (cells lysed with a detergent).
-
Apoptosis Assays
5.2.1. Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. PI is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
Protocol:
-
Treat cells with the test compounds.
-
Harvest the cells (including any floating cells) and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Viable cells are Annexin V-negative and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V-positive and PI-positive.
-
Mechanistic Assays
5.3.1. Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1
This assay uses the fluorescent probe JC-1 to assess changes in mitochondrial membrane potential, an indicator of mitochondrial health.
-
Principle: In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with a low ΔΨm, JC-1 remains as monomers and emits green fluorescence.
-
Protocol:
-
Treat cells with the test compounds.
-
Incubate the cells with JC-1 staining solution for 15-30 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
Analyze the cells by flow cytometry or fluorescence microscopy, measuring both green and red fluorescence. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.
-
5.3.2. Intracellular ROS Detection using DCFH-DA
This assay measures the intracellular production of ROS using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
-
Principle: DCFH-DA is a cell-permeable, non-fluorescent compound. Inside the cell, it is deacetylated by esterases to DCFH, which is then oxidized by ROS to the highly fluorescent compound DCF.
-
Protocol:
-
Treat cells with the test compounds.
-
Load the cells with DCFH-DA solution (typically 10-20 µM) and incubate for 30 minutes at 37°C.
-
Wash the cells to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader, flow cytometer, or fluorescence microscope (excitation ~485 nm, emission ~530 nm). An increase in fluorescence indicates an increase in intracellular ROS.
-
Conclusion
The available evidence strongly suggests that lithium chloride possesses cytotoxic properties, primarily through the induction of apoptosis, cell cycle arrest, and oxidative stress. The molecular mechanisms often involve the modulation of the GSK-3β signaling pathway. In contrast, there is a significant lack of data on the specific cytotoxicity of cefamandole in mammalian cells, although related cephalosporins have been associated with mitochondrial dysfunction and nephrotoxicity.
Crucially, no studies to date have investigated the combined cytotoxic effects of cefamandole and lithium. Therefore, the cytotoxic profile of "this compound" remains to be determined. The experimental protocols provided in this guide offer a robust framework for researchers to undertake a thorough in vitro investigation into the cytotoxicity of cefamandole, lithium, and their potential synergistic or additive effects. Such studies are essential to understand the potential risks and to inform the safe and effective use of these compounds in clinical settings.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lithium chloride inhibits cell survival, overcomes drug resistance, and triggers apoptosis in multiple myeloma via activation of the Wnt/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lithium chloride attenuates mitomycin C induced necrotic cell death in MDA-MB-231 breast cancer cells via HMGB1 and Bax signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lithium chloride promotes lipid accumulation through increased reactive oxygen species generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lithium Chloride Promotes Lipid Accumulation through Increased Reactive Oxygen Species Generation - Mendeley Data [data.mendeley.com]
- 8. ijns.sums.ac.ir [ijns.sums.ac.ir]
- 9. [Experimental studies in animals on the nephrotoxicity of some new cephalosporin antibiotics: cefamandole, EMD 29 645, and 29 946 (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The nephrotoxicity of cephalosporins: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cephalosporin-induced nephrotoxicity: does it exist? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Lithium facilitates apoptotic signaling induced by activation of the Fas death domain-containing receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lithium Chloride Suppresses Colorectal Cancer Cell Survival and Proliferation through ROS/GSK-3β/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reactive Oxygen Species: the Dual Role in Physiological and Pathological Conditions of the Human Body - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Reactive oxygen species and cell signaling: respiratory burst in macrophage signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 18. Bactericidal Antibiotics Induce Mitochondrial Dysfunction and Oxidative Damage in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mitochondrial Side Effects of Surgical Prophylactic Antibiotics Ceftriaxone and Rifaximin Lead to Bowel Mucosal Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Oxidative and mitochondrial toxic effects of cephalosporin antibiotics in the kidney. A comparative study of cephaloridine and cephaloglycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Effects of various cephalosporins on the proximal tubule of the human kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
solubility of cefamandole lithium in different laboratory solvents
An In-depth Technical Guide to the Solubility of Cefamandole Lithium in Laboratory Solvents
Introduction
Cefamandole is a second-generation broad-spectrum cephalosporin antibiotic. For parenteral administration and in vitro research, it is often formulated as a salt to enhance its stability and solubility.[1] this compound, the lithium salt of cefamandole, is utilized in various research applications. Understanding its solubility in different laboratory solvents is critical for researchers, scientists, and drug development professionals to ensure accurate experimental design, formulation development, and interpretation of results.
This guide provides a comprehensive overview of the solubility of this compound, presenting available quantitative data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow. While specific solubility data for this compound is not widely published, data for cefamandole sodium is often used as a reasonable surrogate due to the similar properties of the alkali metal counter-ions. The data presented for cefamandole sodium should therefore be considered a close approximation for this compound.
Quantitative Solubility Data
The following table summarizes the available solubility data for cefamandole salts in various laboratory solvents. It is important to note that the solubility can be influenced by factors such as temperature, pH, and the exact form of the solute.
| Compound | Solvent | Solubility (mg/mL) | Notes |
| Cefamandole Sodium | Water | 450 | [2] |
| Cefamandole Sodium | DMSO | >200 | [2] |
| Cefamandole Sodium | Methanol | 88 | [2] |
| Cefamandole Nafate | Methanol | 50 | [2] |
| Cefamandole | Water | 0.581 | [3] |
Note: The data for Cefamandole Sodium is presented as a proxy for this compound. DMSO refers to Dimethyl Sulfoxide.
Experimental Protocols for Solubility Determination
The determination of a drug's solubility is a fundamental aspect of its physicochemical characterization. The following protocols outline the methodologies for conducting equilibrium solubility experiments.
Equilibrium Solubility Determination using the Shake-Flask Method
The shake-flask method, as described by Higuchi and Connors, is the gold standard for determining thermodynamic solubility due to its reliability, especially for compounds with low solubility.[4]
Objective: To determine the saturation concentration of this compound in a specific solvent at a constant temperature.
Materials and Equipment:
-
This compound powder
-
Selected laboratory solvents (e.g., water, ethanol, DMSO)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE or PVDF)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer
Procedure:
-
Preparation: An excess amount of this compound is added to a vial containing a known volume of the test solvent. The excess solid is necessary to ensure that a saturated solution is formed.
-
Equilibration: The vials are sealed and placed in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C). The samples are agitated for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. It is crucial to establish the time required to reach equilibrium in preliminary experiments.[5]
-
Phase Separation: After equilibration, the samples are removed from the shaker and allowed to stand to permit the undissolved solid to sediment. To ensure complete separation of the solid from the liquid phase, the samples are centrifuged at a high speed.[6]
-
Sample Collection and Dilution: A clear aliquot of the supernatant is carefully withdrawn using a syringe and immediately filtered through a syringe filter to remove any remaining solid particles. The filtrate is then accurately diluted with the appropriate mobile phase (for HPLC) or solvent to a concentration within the linear range of the analytical method.
-
Quantification: The concentration of this compound in the diluted sample is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
Analytical Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is a precise and widely used method for quantifying the concentration of active pharmaceutical ingredients.
Instrumentation and Conditions (Example):
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[7]
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent. For example, a mobile phase consisting of a methanol/aqueous solution (31/69 by volume) containing phosphoric acid, sodium sulfate, and triethylamine, adjusted to a specific pH, has been used for cefamandole analysis.[8]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Cefamandole can be detected at a wavelength of around 265 nm.[7]
-
Injection Volume: Typically 20 µL.
Procedure:
-
Standard Curve Preparation: A series of standard solutions of this compound with known concentrations are prepared and injected into the HPLC system to generate a calibration curve.
-
Sample Analysis: The diluted sample from the solubility experiment is injected into the HPLC system.
-
Concentration Calculation: The peak area of cefamandole in the sample chromatogram is compared to the calibration curve to determine its concentration. This value is then used to calculate the original concentration in the saturated solution, taking into account the dilution factor.
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Workflow for determining the equilibrium solubility of this compound.
Conclusion
The solubility of this compound is a crucial parameter for its application in research and development. This guide has provided an overview of its solubility in common laboratory solvents, with the understanding that data for cefamandole sodium serves as a practical approximation. The detailed experimental protocols for the shake-flask method and HPLC quantification offer a robust framework for researchers to accurately determine the solubility of this and other pharmaceutical compounds. Adherence to these standardized methods ensures the generation of reliable and reproducible data, which is essential for advancing pharmaceutical science.
References
- 1. This compound () for sale [vulcanchem.com]
- 2. toku-e.com [toku-e.com]
- 3. Cefamandole | C18H18N6O5S2 | CID 456255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. who.int [who.int]
- 6. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Cefamandole Lithium: Application Notes and Protocols for Antimicrobial Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for conducting antimicrobial susceptibility testing (AST) with Cefamandole lithium. Cefamandole is a second-generation cephalosporin antibiotic effective against a range of Gram-positive and Gram-negative bacteria. Accurate and reproducible susceptibility testing is crucial for both clinical diagnostics and in vitro research applications.
Product Information
-
Antimicrobial Agent: this compound
-
Mechanism of Action: Cefamandole inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to cell lysis and death.
-
Applications: In vitro antimicrobial susceptibility testing of clinically relevant bacterial isolates.
Data Presentation: Interpretive Criteria and Quality Control Ranges
The following tables provide the interpretive criteria for Cefamandole susceptibility testing. It is critical to note that Cefamandole is an older antimicrobial agent, and these breakpoints are based on historical data. Users must consult the latest versions of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines for the most current recommendations, as breakpoints are subject to change.
Table 1: Disk Diffusion Interpretive Criteria for Cefamandole (30 µg disk)
| Organism Group | Susceptible (S) Zone Diameter (mm) | Intermediate (I) Zone Diameter (mm) | Resistant (R) Zone Diameter (mm) |
| Enterobacteriaceae | ≥ 18 | 15-17 | ≤ 14 |
| Staphylococcus spp. | ≥ 18 | 15-17 | ≤ 14 |
Source: Based on historical CLSI guidelines as provided by third-party documentation.[1] For investigational use only. Always refer to the latest official CLSI M100 document.
Table 2: Quality Control (QC) Ranges for Cefamandole (30 µg disk) Disk Diffusion
| Quality Control Strain | ATCC® Number | Zone Diameter Range (mm) |
| Escherichia coli | 25922 | 26-32 |
| Staphylococcus aureus | 25923 | 26-34 |
Source: Based on historical CLSI guidelines as provided by third-party documentation.[1] Laboratories should establish their own internal QC ranges based on the latest CLSI M100 standard.
Experimental Protocols
The following are detailed protocols for performing disk diffusion and broth microdilution antimicrobial susceptibility testing for this compound. These protocols are based on general methods outlined by CLSI and EUCAST.[3]
Kirby-Bauer Disk Diffusion Method
This method provides a qualitative assessment of antimicrobial susceptibility.
Materials:
-
This compound 30 µg antimicrobial disks
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)
-
Sterile saline or 0.85% NaCl solution
-
Sterile swabs
-
Bacterial cultures of test organisms (grown overnight on a non-selective agar)
-
0.5 McFarland turbidity standard
-
Incubator (35°C ± 2°C)
-
Calipers or ruler for measuring zone diameters
-
QC organisms (E. coli ATCC® 25922, S. aureus ATCC® 25923)
Procedure:
-
Inoculum Preparation:
-
Aseptically select 3-5 well-isolated colonies of the test organism from an 18-24 hour agar plate.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
-
Inoculation of MHA Plate:
-
Within 15 minutes of preparing the inoculum, dip a sterile swab into the suspension.
-
Rotate the swab against the side of the tube to remove excess liquid.
-
Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
-
-
Application of Cefamandole Disk:
-
Aseptically place a Cefamandole 30 µg disk onto the surface of the inoculated MHA plate.
-
Gently press the disk down with sterile forceps to ensure complete contact with the agar.
-
If multiple disks are used on one plate, ensure they are spaced far enough apart to prevent overlapping zones of inhibition.
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C in ambient air for 16-20 hours.
-
-
Result Interpretation:
-
After incubation, measure the diameter of the zone of complete inhibition (including the disk diameter) to the nearest millimeter.
-
Interpret the results as Susceptible, Intermediate, or Resistant by comparing the measured zone diameter to the values in Table 1.
-
Concurrently test QC strains and ensure their zone diameters fall within the acceptable ranges listed in Table 2.
-
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method provides a quantitative measure of the minimal concentration of this compound required to inhibit the growth of a microorganism.
Materials:
-
This compound powder
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial cultures of test organisms
-
Sterile saline or 0.85% NaCl solution
-
0.5 McFarland turbidity standard
-
Pipettes and sterile tips
-
Incubator (35°C ± 2°C)
-
QC organisms
Procedure:
-
Preparation of Cefamandole Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or buffer) at a concentration significantly higher than the desired testing range.
-
Sterilize the stock solution by filtration if necessary.
-
-
Preparation of Microtiter Plates:
-
Perform serial two-fold dilutions of the Cefamandole stock solution in CAMHB directly in the 96-well plate to achieve the desired final concentration range (e.g., 0.06 to 128 µg/mL).
-
The final volume in each well should be 50 µL or 100 µL, depending on the chosen protocol.
-
Include a growth control well (broth only, no antibiotic) and a sterility control well (broth only, no bacteria).
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension in sterile saline adjusted to a 0.5 McFarland standard.
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration in each well of approximately 5 x 10⁵ CFU/mL.
-
-
Inoculation:
-
Add the standardized inoculum to each well of the microtiter plate (except the sterility control well).
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Result Interpretation:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of Cefamandole that completely inhibits visible bacterial growth.
-
The growth control well should be turbid, and the sterility control well should be clear.
-
Test QC strains concurrently to validate the accuracy of the test run.
-
Visualizations
The following diagrams illustrate the workflows for the described experimental protocols and the logic for interpreting the results.
Caption: Workflow for Cefamandole Disk Diffusion Susceptibility Testing.
Caption: Logic for Interpreting MIC Results.
References
Application Notes and Protocols for Cefamandole Lithium Minimum Inhibitory Concentration (MIC) Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed procedure for determining the Minimum Inhibitory Concentration (MIC) of Cefamandole lithium against susceptible bacterial strains. The protocols are based on established methodologies for antimicrobial susceptibility testing.
Introduction
Cefamandole is a second-generation cephalosporin antibiotic that inhibits bacterial cell wall synthesis.[1] Its bactericidal action results from its binding to penicillin-binding proteins (PBPs), which are essential for peptidoglycan synthesis.[2] The emergence of resistance to Cefamandole, often mediated by β-lactamase production, necessitates standardized testing to determine its efficacy against specific bacterial isolates.[2]
It is important to note that Cefamandole is an older antimicrobial agent, and its clinical breakpoints are not included in the current versions of the Clinical and Laboratory Standards Institute (CLSI) M100 document or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) breakpoint tables.[3][4][5][6][7] The information provided here is based on historical data and established microbiological methods.
Data Presentation
Table 1: Historical MIC Breakpoints for Cefamandole
The following table is based on a 4-category system proposed in a 1988 study and is not reflective of current CLSI or EUCAST standards.
| Susceptibility Category | MIC (µg/mL) |
| Highly Susceptible (++) | ≤ 3 |
| Susceptible (+) | > 3 - 15 |
| Moderately Susceptible | > 15 - 60 |
| Resistant (-) | > 60 |
| Source: Adapted from a 1988 Japanese study on Cefamandole disc susceptibility tests.[8] |
Table 2: Quality Control (QC) Ranges for Cefamandole MIC Testing
Quality control is crucial for ensuring the accuracy and reproducibility of MIC testing. The following table provides suggested QC ranges for recommended ATCC® reference strains.
| Quality Control Strain | Method | QC MIC Range (µg/mL) |
| Haemophilus influenzae ATCC® 49247™ | Broth Microdilution | Not explicitly available in recent documents, historical data should be consulted. |
| Escherichia coli ATCC® 25922™ | Broth Microdilution | Refer to historical CLSI documents for specific ranges as they are not in the current M100. |
Experimental Protocols
Broth Microdilution MIC Assay
This is a standard method for determining the MIC of an antimicrobial agent.[11]
Materials:
-
This compound powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum suspension standardized to 0.5 McFarland
-
Sterile diluent (e.g., saline or CAMHB)
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
-
Quality control strains (e.g., Escherichia coli ATCC® 25922™, Haemophilus influenzae ATCC® 49766™)
Procedure:
-
Preparation of this compound Stock Solution:
-
Aseptically prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable sterile solvent (e.g., sterile distilled water).
-
Further dilutions are made in CAMHB.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound working solution (e.g., 128 µg/mL) to the first well of each row to be tested.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to the tenth well. Discard 100 µL from the tenth well. This will create a concentration gradient (e.g., from 64 µg/mL to 0.125 µg/mL).
-
The eleventh well will serve as a positive control (no antibiotic) and the twelfth well as a negative control (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism.
-
Suspend the colonies in sterile diluent to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized bacterial inoculum to each well (except the negative control well).
-
Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
Growth is indicated by turbidity or a pellet at the bottom of the well.
-
The positive control well should show turbidity, and the negative control well should remain clear.
-
The MIC of the quality control strain should fall within the established acceptable range.
-
Agar Dilution MIC Assay
This method involves incorporating the antimicrobial agent into the agar medium.[11]
Materials:
-
This compound powder
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial inoculum suspension standardized to 0.5 McFarland
-
Inoculator (e.g., multipoint replicator)
-
Incubator (35°C ± 2°C)
-
Quality control strains
Procedure:
-
Preparation of Cefamandole-Containing Agar Plates:
-
Prepare a series of this compound solutions at 10 times the final desired concentrations.
-
Melt MHA and cool to 45-50°C.
-
Add 2 mL of each Cefamandole concentration to 18 mL of molten MHA to create plates with the desired final concentrations.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
A control plate with no antibiotic should also be prepared.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Dilute this suspension to achieve a final inoculum of approximately 10⁴ CFU per spot.
-
-
Inoculation and Incubation:
-
Using a multipoint replicator, spot the standardized bacterial inoculum onto the surface of the agar plates, including the control plate.
-
Allow the inoculum spots to dry before inverting the plates.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
-
Reading and Interpretation:
-
The MIC is the lowest concentration of this compound that inhibits the visible growth of the bacteria on the agar surface.
-
The growth control plate should show confluent growth.
-
The MIC of the quality control strain should be within the established acceptable range.
-
Mandatory Visualizations
Caption: Cefamandole's mechanism of action.
Caption: Broth microdilution MIC testing workflow.
Caption: Logical relationships in MIC interpretation.
References
- 1. Cefamandole: antimicrobial activity in vitro of a new cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Resistance to cefamandole: a collaborative study of emerging clinical problems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nih.org.pk [nih.org.pk]
- 4. EUCAST: Clinical Breakpoint Tables [eucast.org]
- 5. nicd.ac.za [nicd.ac.za]
- 6. clsi.org [clsi.org]
- 7. megumed.de [megumed.de]
- 8. [Clinical laboratory approach in estimating the effective dosage of cefamandole] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of revised quality control limits for disk diffusion susceptibility tests of selected cephem antibiotics with Haemophilus influenzae and description of a new control strain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of revised quality control limits for disk diffusion susceptibility tests of selected cephem antibiotics with Haemophilus influenzae and description of a new control strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing Cefamandole Lithium Stock Solutions for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefamandole is a second-generation cephalosporin antibiotic with a broad spectrum of activity against various Gram-positive and Gram-negative bacteria.[1] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which ultimately leads to cell lysis.[2] The lithium salt of cefamandole is utilized in research settings for in vitro studies to evaluate its antimicrobial efficacy, often in the form of minimum inhibitory concentration (MIC) assays.[1]
Proper preparation of stock solutions is critical for obtaining accurate and reproducible results in in vitro assays. This document provides detailed protocols for the preparation, storage, and handling of cefamandole lithium stock solutions intended for research use.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for accurate calculations and proper handling of the compound.
| Property | Value | Source(s) |
| Molecular Formula | C₁₈H₁₇LiN₆O₅S₂ | [2] |
| Molecular Weight | 468.44 g/mol | [2] |
| Appearance | White or off-white powder | [1] |
| Solubility (Water) | 0.581 mg/mL | [2][3] |
| Solubility (Other) | Soluble in DMSO and methanol | [1] |
| Storage of Powder | -20°C | [1] |
Experimental Workflow for Stock Solution Preparation
The following diagram outlines the general workflow for preparing this compound stock and working solutions for a typical in vitro assay, such as an MIC determination.
References
Application of Cefamandole Lithium in Biofilm Formation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefamandole, a second-generation cephalosporin antibiotic, has been investigated for its effects on bacterial biofilm formation. Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to surfaces and are notoriously resistant to antimicrobial agents. Understanding the impact of antibiotics like cefamandole on biofilm development is crucial for devising effective strategies against persistent bacterial infections. This document provides an overview of the known effects of cefamandole on biofilm formation, detailed protocols for studying these effects, and a summary of relevant quantitative data.
The primary mechanism of action for cefamandole is the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[1][2][3] This disruption of peptidoglycan cross-linking leads to bacterial cell lysis.[1][2] While this explains its bactericidal properties against planktonic bacteria, its influence on the complex process of biofilm formation is more nuanced and appears to be concentration-dependent.
Data Presentation
The effect of cefamandole on biofilm formation is not straightforward; sub-inhibitory concentrations can either enhance or reduce biofilm density, depending on the bacterial strain and the specific concentration used.
Table 1: Effect of Sub-Inhibitory Concentrations of Cefamandole on Biofilm Density of Coagulase-Negative Staphylococci
| Cefamandole Concentration (µg/mL) | Number of Strains with Increased Biofilm Density (out of 24) | Number of Strains with Decreased Biofilm Density (out of 24) |
| Range (0.008 - 2) | 10 (42%) | 9 (38%) |
| 1/2 MIC | Not specified | 7 |
Data extracted from Dunne et al. This study highlights the variable response of different strains to sub-MICs of cefamandole.
Table 2: Synergistic Activity of Cefamandole Nafate and Dispersin B on Staphylococcal Biofilm
| Treatment | Bacterial Strain | Log Reduction in CFU/cm² |
| Cefamandole (0.25 µg/mL) on Dispersin B-loaded Polyurethane | S. epidermidis ATCC 35984 (oxacillin-resistant, biofilm-former) | 1.7 |
| Cefamandole (0.25 µg/mL) on Unloaded Polyurethane | S. epidermidis ATCC 35984 (oxacillin-resistant, biofilm-former) | 1.0 |
Data extracted from Donelli et al. This study demonstrates that the enzymatic disruption of the biofilm matrix by dispersin B enhances the efficacy of cefamandole.
Signaling Pathways in Staphylococcal Biofilm Formation
The direct impact of cefamandole on specific signaling pathways that regulate biofilm formation in bacteria is not extensively documented in current literature. However, to provide context for researchers, a general overview of key signaling pathways in Staphylococcus aureus, a common biofilm-forming pathogen, is presented below. The primary regulatory networks include the accessory gene regulator (agr) quorum-sensing system and the intracellular second messenger cyclic-di-AMP (c-di-AMP).
The agr system is a cell-density dependent communication pathway that, when activated at high cell densities, tends to promote the dispersal of biofilms.[4] Conversely, a drop in the levels of c-di-AMP has been shown to trigger biofilm formation by reducing the expression of the agr operon.[4][5][6]
Caption: General Staphylococcal Biofilm Signaling Pathway.
Experimental Protocols
The following is a detailed protocol for a static biofilm formation inhibition assay using a microtiter plate format, adapted from established methods. This can be used to evaluate the effect of cefamandole lithium on biofilm formation.
Biofilm Formation Inhibition Assay
Objective: To determine the concentration-dependent effect of this compound on the initial stages of biofilm formation.
Materials:
-
Bacterial strain of interest (e.g., Staphylococcus epidermidis, Staphylococcus aureus)
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose (TSBg)
-
This compound stock solution (sterile)
-
Sterile 96-well flat-bottom polystyrene microtiter plates
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid
-
Phosphate-buffered saline (PBS), sterile
-
Microplate reader
Procedure:
-
Bacterial Inoculum Preparation: a. Inoculate a single colony of the test bacterium into 5 mL of TSBg. b. Incubate overnight at 37°C with shaking. c. The next day, dilute the overnight culture in fresh TSBg to an OD₆₀₀ of approximately 0.05 (corresponds to ~1 x 10⁷ CFU/mL).
-
Plate Setup: a. Prepare serial dilutions of this compound in TSBg in a separate plate or tubes to achieve the desired final concentrations (e.g., ranging from sub-MIC to supra-MIC values). b. To the 96-well assay plate, add 100 µL of the appropriate this compound dilution to each well. c. Include control wells:
- Positive Control: 100 µL of TSBg without cefamandole.
- Negative Control (Blank): 200 µL of sterile TSBg without bacteria. d. Add 100 µL of the prepared bacterial inoculum to each well (except the negative control wells).
-
Incubation: a. Cover the plate and incubate statically for 24 hours at 37°C.
-
Biofilm Staining and Quantification: a. Gently aspirate the medium from each well. b. Wash the wells twice with 200 µL of sterile PBS to remove planktonic cells. Be careful not to disturb the biofilm at the bottom of the wells. c. Air dry the plate in an inverted position. d. Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes. e. Remove the crystal violet solution and wash the wells three times with 200 µL of sterile distilled water. f. Air dry the plate completely. g. Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet. h. Incubate for 15 minutes at room temperature, with gentle agitation to ensure full solubilization. i. Transfer 150 µL of the solubilized crystal violet from each well to a new flat-bottom 96-well plate. j. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Subtract the absorbance of the negative control (blank) from all test wells. b. Calculate the percentage of biofilm inhibition for each cefamandole concentration compared to the positive control (no drug) using the following formula: % Inhibition = [1 - (OD_test / OD_control)] * 100
Caption: Biofilm Inhibition Assay Workflow.
Conclusion
This compound exhibits a complex, concentration-dependent effect on bacterial biofilm formation. While it can inhibit biofilm formation in some instances, particularly at concentrations near the MIC, it can also paradoxically enhance biofilm density at lower sub-inhibitory concentrations in certain bacterial strains. The synergistic effect observed with matrix-degrading enzymes like dispersin B suggests that combination therapies could be a promising avenue for combating biofilm-associated infections. Further research is required to elucidate the precise molecular mechanisms by which cefamandole modulates biofilm-related gene expression and signaling pathways. The provided protocols offer a standardized framework for researchers to investigate these effects in a reproducible manner.
References
- 1. Transcriptional modulation of bacterial gene expression by subinhibitory concentrations of antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quorum sensing inhibitory activity of sub-inhibitory concentrations of β-lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Co-regulation of β-lactam resistance, alginate production and quorum sensing in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Biofilm formation by Staphylococcus aureus is triggered by a drop in the levels of a cyclic dinucleotide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research Portal [scholarworks.brandeis.edu]
Application Notes and Protocols for Cefamandole Lithium in Automated Microbiology Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of Cefamandole lithium in automated microbiology systems for antimicrobial susceptibility testing (AST). This document outlines the mechanism of action of Cefamandole, general protocols for its use in leading automated systems, and key considerations for quality control and data interpretation.
Introduction to Cefamandole
Cefamandole is a second-generation cephalosporin antibiotic effective against a range of Gram-positive and Gram-negative bacteria.[1][2] Its lithium salt, this compound, is used in in vitro diagnostic testing. The bactericidal action of Cefamandole results from the inhibition of bacterial cell wall synthesis.[1][3] It binds to penicillin-binding proteins (PBPs) located in the bacterial cell wall, preventing the final transpeptidation step of peptidoglycan synthesis, which is essential for cell wall integrity.[1][2][3] This disruption leads to cell lysis and bacterial death.
Mechanism of Action Signaling Pathway
The following diagram illustrates the mechanism of action of Cefamandole.
Application in Automated Microbiology Systems
Automated systems such as the VITEK® 2 (bioMérieux), BD Phoenix™ (Becton, Dickinson and Company), and MicroScan WalkAway (Beckman Coulter) provide rapid and standardized antimicrobial susceptibility testing. While specific, pre-configured panels containing this compound may not be readily available for all systems, custom panels can often be prepared. The following sections provide generalized protocols that should be adapted and validated for each specific instrument and laboratory setting.
General Workflow for Automated AST
The workflow for automated AST follows a standardized procedure from sample preparation to result interpretation.
Experimental Protocols
Note: The following protocols are generalized and intended as a starting point. Laboratories must perform their own validation studies in accordance with CLSI or EUCAST guidelines.
Protocol for VITEK® 2 System
The VITEK® 2 system utilizes plastic cards containing microwells with different concentrations of antimicrobial agents.
Materials:
-
VITEK® 2 AST card (custom-made for this compound if not commercially available)
-
VITEK® 2 DensiCHEK™
-
Sterile saline (0.45-0.5%)
-
Pure 18-24 hour culture of the test organism on a non-inhibitory agar plate
-
VITEK® 2 instrument
Procedure:
-
Inoculum Preparation:
-
Aseptically select several colonies of the pure culture.
-
Emulsify the colonies in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5-0.63 McFarland standard using the VITEK® 2 DensiCHEK™.
-
-
Card Inoculation:
-
Place the standardized bacterial suspension and the VITEK® 2 AST card into the instrument cassette.
-
The VITEK® 2 instrument will automatically fill the card with the inoculum.
-
-
Incubation and Reading:
-
The instrument automatically seals the card and places it in the incubator.
-
Growth is monitored by the instrument's optical system.
-
-
Results:
-
The system calculates the Minimum Inhibitory Concentration (MIC) and provides a categorical interpretation (Susceptible, Intermediate, or Resistant) based on pre-defined breakpoints.
-
Protocol for BD Phoenix™ System
The BD Phoenix™ system uses panels with 85 or 136 wells for AST.
Materials:
-
BD Phoenix™ AST panel (custom-made for this compound if not commercially available)
-
BD Phoenix™ ID/AST broth
-
BD Phoenix™ AST indicator
-
Pure 18-24 hour culture of the test organism
-
BD Phoenix™ instrument
Procedure:
-
Inoculum Preparation:
-
Prepare a standardized inoculum in the BD Phoenix™ ID/AST broth equivalent to a 0.5 McFarland standard.
-
-
Panel Inoculation:
-
Add the BD Phoenix™ AST indicator to the AST broth.
-
Transfer an aliquot of the standardized inoculum to the AST broth.
-
Inoculate the BD Phoenix™ panel with the prepared AST broth.
-
-
Incubation and Reading:
-
Load the inoculated panel into the BD Phoenix™ instrument.
-
The instrument incubates the panel and reads the results using a redox indicator and turbidity measurements.
-
-
Results:
-
The system determines the MIC value and provides an interpretation.
-
Protocol for MicroScan WalkAway System
The MicroScan WalkAway system utilizes microtiter-type panels.
Materials:
-
MicroScan AST panel (custom-made for this compound if not commercially available)
-
Inoculum water (e.g., with Pluronic)
-
Pure 18-24 hour culture of the test organism
-
MicroScan Turbidity Meter or equivalent
-
MicroScan WalkAway instrument
Procedure:
-
Inoculum Preparation:
-
Prepare a bacterial suspension in inoculum water and adjust the turbidity to a 0.5 McFarland standard.
-
-
Panel Inoculation:
-
Transfer the standardized inoculum to the MicroScan panel.
-
-
Incubation and Reading:
-
Place the inoculated panel into the MicroScan WalkAway instrument for incubation and automated reading.
-
-
Results:
-
The instrument analyzes the growth in each well to determine the MIC and provides an interpretation.
-
Quality Control
Quality control (QC) is essential to ensure the accuracy of AST results. Standard ATCC® (American Type Culture Collection) strains should be tested daily or weekly, according to laboratory protocols.
Note: As of the latest CLSI and EUCAST documentation, specific and universally established QC MIC ranges for Cefamandole on automated systems are not consistently available. Laboratories must establish their own QC ranges based on validation studies. The table below provides a template for recording laboratory-established QC ranges.
| Quality Control Strain | Automated System | Cefamandole MIC Range (µg/mL) - To be determined by laboratory validation |
| Escherichia coli ATCC® 25922 | VITEK® 2 | [Insert Lab-Determined Range] |
| BD Phoenix™ | [Insert Lab-Determined Range] | |
| MicroScan WalkAway | [Insert Lab-Determined Range] | |
| Staphylococcus aureus ATCC® 29213 | VITEK® 2 | [Insert Lab-Determined Range] |
| BD Phoenix™ | [Insert Lab-Determined Range] | |
| MicroScan WalkAway | [Insert Lab-Determined Range] | |
| Pseudomonas aeruginosa ATCC® 27853 | VITEK® 2 | [Insert Lab-Determined Range] |
| BD Phoenix™ | [Insert Lab-Determined Range] | |
| MicroScan WalkAway | [Insert Lab-Determined Range] |
Data Presentation and Interpretation
The primary result from automated AST is the MIC value, which is the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism. The interpretation of the MIC value is performed by comparing it to established clinical breakpoints from regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
| Interpretation | Description |
| S - Susceptible | The isolate is inhibited by the usually achievable concentrations of the antimicrobial agent when the recommended dosage is used for the site of infection. |
| I - Intermediate | The MIC is approaching attainable blood and tissue levels and for which response rates may be lower than for susceptible isolates. |
| R - Resistant | The isolate is not inhibited by the usually achievable concentrations of the agent with normal dosage schedules. |
Disclaimer: The information provided in these application notes is for guidance purposes only. It is imperative that all procedures and interpretive criteria are validated within the user's laboratory to ensure compliance with regulatory standards and to generate accurate and reliable results. The absence of commercially available, pre-configured this compound panels on some automated systems necessitates a thorough in-house validation process.
References
- 1. Evaluation of cefamandole susceptibility testing of Enterobacteriacea by the autobac 1 system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interpretive Criteria for Cefamandole and Cephalothin Disk Diffusion Susceptibility Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of cefamandole susceptibility testing of Enterobacteriacea by the autobac 1 system - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Cefamandole Lithium HPLC Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of cefamandole lithium.
Troubleshooting Guide
This guide addresses specific problems researchers may face during the HPLC analysis of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Peak Tailing
Question: Why is my this compound peak showing significant tailing?
Answer: Peak tailing is a common issue in the reversed-phase HPLC analysis of this compound and can be caused by several factors. Cefamandole is an amphoteric molecule, meaning it has both acidic (carboxylic acid) and basic (amine) functional groups. These groups can interact with the stationary phase in undesirable ways, leading to peak asymmetry.
Potential Causes and Solutions:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the basic amine groups of cefamandole, causing peak tailing.[1]
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5) will protonate the silanol groups, reducing their interaction with the protonated amine groups of cefamandole.[2]
-
Solution 2: Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 or C8 column. End-capping chemically bonds a small hydrophobic group to the residual silanols, effectively shielding them from interacting with the analyte.
-
Solution 3: Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (TEA), into the mobile phase. TEA will preferentially interact with the active silanol sites, minimizing their interaction with cefamandole.[3]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.
-
Solution: Reduce the concentration of the this compound standard and sample solutions, or decrease the injection volume.[1]
-
-
Mismatched Injection Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.
-
Solution: Dissolve the this compound sample in the mobile phase or a solvent with a weaker elution strength.
-
The following diagram illustrates a logical workflow for troubleshooting peak tailing.
References
Cefamandole Lithium in Solution: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways of cefamandole lithium in solution. The information is tailored for researchers, scientists, and drug development professionals to anticipate and address challenges during their experiments.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for cefamandole in solution?
A1: The principal degradation pathway for cefamandole in aqueous solution is the hydrolysis of the β-lactam ring. This reaction leads to the opening of the four-membered ring, resulting in the formation of biologically inactive degradation products. Other potential degradation pathways, although less commonly reported for cefamandole under typical conditions, include oxidation and photodegradation.
Q2: How does the lithium salt form of cefamandole affect its stability in solution compared to other forms like cefamandole nafate?
A2: this compound exhibits greater stability in aqueous solutions compared to its prodrug form, cefamandole nafate.[1] Cefamandole nafate is an O-formyl ester of cefamandole which rapidly hydrolyzes in vivo to the active cefamandole. This inherent instability of the ester linkage makes the nafate salt more susceptible to degradation in solution.
Q3: What is the optimal pH range for maintaining the stability of cefamandole solutions?
A3: While specific pH-rate profiles for this compound are not extensively documented in the readily available literature, cephalosporins generally exhibit maximum stability in the pH range of 4 to 6.[2] Both acidic and alkaline conditions can catalyze the hydrolysis of the β-lactam ring, leading to accelerated degradation.
Q4: What are the expected degradation products of cefamandole hydrolysis?
A4: The hydrolysis of the β-lactam ring of cefamandole leads to the formation of a main degradation impurity, which is a result of the opening of this critical ring structure. A visual representation of the formation of degradation impurities in cefamandole acid can be found in scientific literature.[3]
Q5: Are there established analytical methods for monitoring cefamandole degradation?
A5: Yes, High-Performance Liquid Chromatography (HPLC) is the most common and effective analytical method for monitoring the degradation of cefamandole and separating it from its degradation products.[4] A stability-indicating HPLC method can accurately quantify the remaining active pharmaceutical ingredient (API) in the presence of its degradants.
II. Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and analysis of this compound solutions.
| Problem | Possible Causes | Troubleshooting Steps |
| Rapid loss of cefamandole concentration in solution. | - Inappropriate pH: The pH of the solution may be too high or too low, accelerating hydrolysis. - Elevated Temperature: Storage at temperatures above the recommended range will increase the degradation rate. - Presence of Catalysts: Certain buffer species or metal ions can catalyze degradation. | - pH Adjustment: Ensure the pH of the solution is within the optimal stability range (ideally pH 4-6). Use appropriate buffers to maintain the desired pH. - Temperature Control: Store cefamandole solutions at recommended temperatures, typically refrigerated (2-8 °C) or frozen (-20 °C) for longer-term stability.[4] - Buffer Selection: Use buffers that are known not to catalyze the degradation of cephalosporins. Phosphate buffers have been noted to have a catalytic effect on the degradation of some cephalosporins. |
| Appearance of unknown peaks in the HPLC chromatogram. | - Degradation: The new peaks are likely degradation products of cefamandole. - Contamination: The sample or the HPLC system may be contaminated. | - Forced Degradation Study: Perform a forced degradation study (see Section IV) to intentionally generate degradation products. This will help in identifying the unknown peaks. - System Blank: Run a blank injection (mobile phase only) to check for system contamination. - Placebo Analysis: If working with a formulation, analyze a placebo sample to identify any peaks originating from the excipients. |
| Inconsistent stability results between experiments. | - Variability in Solution Preparation: Inconsistent pH, buffer concentration, or initial drug concentration. - Inconsistent Storage Conditions: Fluctuations in temperature or exposure to light. - Analytical Method Variability: Issues with the HPLC method, such as column degradation or inconsistent mobile phase preparation. | - Standardize Protocols: Ensure all experimental parameters, including solution preparation and storage, are strictly controlled and documented. - Monitor Storage Conditions: Use calibrated equipment to monitor and maintain consistent temperature and protect solutions from light. - Validate Analytical Method: Ensure the HPLC method is fully validated for precision, accuracy, and robustness according to ICH guidelines. |
III. Quantitative Data Summary
The following table summarizes available data on the stability of cefamandole solutions under different conditions. Note that much of the specific kinetic data pertains to cefamandole nafate, the less stable prodrug.
| Parameter | Condition | Result | Reference |
| Stability of Cefamandole Solution | 24 °C | Stable for approximately 5 days. | [4] |
| Stability of Cefamandole Solution | 5 °C | Stable for 44 days. | [4] |
| Stability of Frozen Cefamandole Nafate Solution | -20 °C | Intravenous dilutions are stable for 26 weeks. | |
| Stability of Frozen Cefamandole Nafate Solution | -20 °C | Intramuscular dilutions are stable for 52 weeks. |
IV. Experimental Protocols
A. Stability-Indicating HPLC Method for Cefamandole
This protocol provides a general framework for developing a stability-indicating HPLC method. Method optimization and validation are crucial for specific applications.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted to the optimal range of 4-6) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good separation between cefamandole and its degradation products.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Cefamandole has a UV absorbance maximum that can be used for detection (e.g., around 254 nm).
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or mobile phase).
-
For stability studies, dilute the stock solution to the desired concentration in the test medium (e.g., buffers of different pH).
-
Store the samples under the desired stress conditions (e.g., different temperatures, light exposure).
-
At specified time points, withdraw an aliquot, dilute if necessary with the mobile phase, and inject it into the HPLC system.
-
-
Data Analysis:
-
Monitor the decrease in the peak area of cefamandole over time to determine the degradation rate.
-
Calculate the percentage of remaining cefamandole at each time point.
-
The appearance and increase of new peaks will indicate the formation of degradation products.
-
B. Forced Degradation Study Protocol
Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of an analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable solvent.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with an acid (e.g., 0.1 N HCl) and heat (e.g., 60-80 °C) for a defined period. Neutralize the sample before analysis.
-
Base Hydrolysis: Treat the stock solution with a base (e.g., 0.1 N NaOH) at room temperature or with gentle heating for a specific duration. Neutralize the sample before analysis.
-
Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid drug or a solution to high temperatures (e.g., 60-80 °C).
-
Photodegradation: Expose the solution to UV and/or visible light in a photostability chamber. A control sample should be kept in the dark.
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples from each stress condition.
-
Analyze the stressed samples using the developed stability-indicating HPLC method.
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
-
Data Evaluation:
-
Identify the degradation peaks formed under each stress condition.
-
Assess the peak purity of the cefamandole peak to ensure no co-elution of degradation products.
-
Attempt to achieve a target degradation of 5-20% to ensure that the method is not being challenged with unrealistically high levels of degradation products.
-
V. Visualizations
Caption: Primary hydrolytic degradation pathway of cefamandole.
Caption: General workflow for studying cefamandole degradation.
References
Technical Support Center: Troubleshooting Bacterial Resistance to Cefamandole Lithium
Welcome to the technical support center for troubleshooting bacterial resistance to cefamandole lithium. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of bacterial resistance to cefamandole?
A1: Bacteria primarily develop resistance to cefamandole through three main mechanisms:
-
Enzymatic Degradation: The most common mechanism is the production of β-lactamase enzymes, which hydrolyze the β-lactam ring of cefamandole, rendering it inactive.[1][2][3][4][5] Some bacteria can be induced to produce these enzymes upon exposure to the antibiotic.[1][6]
-
Target Site Modification: Alterations in the structure of Penicillin-Binding Proteins (PBPs), the molecular target of cefamandole, can reduce the drug's binding affinity.[2][3][5] In methicillin-resistant Staphylococcus aureus (MRSA), the acquisition of the mecA gene, which encodes for a low-affinity PBP2a, is a key factor in resistance.[7][8][9]
-
Reduced Drug Accumulation: Changes in the bacterial cell envelope can limit the amount of cefamandole that reaches its PBP targets. This can occur through two primary ways:
-
Porin Channel Mutations: In Gram-negative bacteria, mutations in outer membrane porin channels can restrict the entry of cefamandole into the cell.[10][11][12][13][14]
-
Efflux Pump Overexpression: Bacteria can actively transport cefamandole out of the cell using multidrug efflux pumps.[2][15][16][17][18][19]
-
Q2: My susceptibility test results for cefamandole are inconsistent. What could be the cause?
A2: Inconsistent susceptibility test results can arise from several factors:
-
Inoculum Effect: A higher concentration of bacteria in the inoculum can lead to increased β-lactamase production, resulting in apparently higher resistance.[20]
-
Methodology Discrepancies: Different susceptibility testing methods, such as disk diffusion and broth dilution, may yield conflicting results, especially for β-lactamase-producing strains.[1][21] Broth dilution tests may be more sensitive in detecting resistance mediated by inactivating enzymes.[1][22]
-
Inducible β-Lactamases: Some bacteria only produce β-lactamases in the presence of an inducing agent, like cefoxitin.[6] If your pre-treatment isolate appears susceptible, it may be due to the absence of an inducer in the initial test.[1]
-
Unstable Resistance: In some cases, resistance, particularly that associated with inducible β-lactamases, can be unstable.[1]
Q3: Can cross-resistance to other β-lactam antibiotics occur with cefamandole resistance?
A3: Yes, the development of resistance to cefamandole is often associated with cross-resistance to other β-lactam antibiotics.[1][22] This is particularly true when the resistance mechanism is broad-spectrum, such as the production of extended-spectrum β-lactamases (ESBLs) or alterations in PBPs that affect multiple β-lactams. However, the assumption of cross-resistance between methicillin and all cephalosporins is not always true for cefamandole, which has shown some efficacy against methicillin-resistant staphylococci in certain studies.[20][23]
Troubleshooting Guides
Guide 1: Investigating Unexpected Cefamandole Resistance in Susceptibility Testing
This guide provides a systematic approach to troubleshooting unexpected resistance to cefamandole observed during antimicrobial susceptibility testing (AST).
Problem: A bacterial isolate previously thought to be susceptible to cefamandole now shows resistance in your assay.
Workflow for Troubleshooting Unexpected Cefamandole Resistance
Caption: A workflow for diagnosing the cause of unexpected cefamandole resistance.
| Troubleshooting Step | Action | Expected Outcome/Interpretation |
| 1. Verify Inoculum Preparation | Prepare a fresh bacterial inoculum, ensuring the turbidity matches the recommended standard (e.g., 0.5 McFarland). | An incorrect inoculum size can lead to false resistance (too high) or susceptibility (too low). |
| 2. Check Cefamandole Stock | Prepare a fresh stock solution of this compound. Verify the potency of the new stock against a known susceptible control strain. | Degradation of the antibiotic stock can lead to a loss of activity and the appearance of resistance. |
| 3. Confirm AST Method | Review your protocol against established standards (e.g., CLSI). Ensure consistency between different testing methods (broth vs. agar dilution).[21] | Discrepancies between methods can indicate specific resistance mechanisms (e.g., β-lactamase production).[1] |
| 4. Test for β-lactamase Production | Perform a direct test for β-lactamase activity using a chromogenic substrate like nitrocefin. | A positive result (color change) indicates that enzymatic degradation is the likely cause of resistance. |
| 5. Assess for Inducible Resistance | Perform a disk approximation test with a cefamandole disk and a cefoxitin disk placed in close proximity on an inoculated agar plate. | A flattening of the cefamandole inhibition zone adjacent to the cefoxitin disk suggests inducible β-lactamase production.[6] |
Guide 2: Addressing Discrepancies Between Disk Diffusion and MIC values
This guide helps to resolve conflicting results between Kirby-Bauer disk diffusion and broth microdilution (or agar dilution) minimum inhibitory concentration (MIC) testing.
Problem: Your isolate appears susceptible to cefamandole by disk diffusion but resistant based on its MIC value.
Logical Flow for Resolving AST Discrepancies
Caption: A decision tree for troubleshooting conflicting AST results.
| Troubleshooting Step | Action | Expected Outcome/Interpretation |
| 1. Perform a β-lactamase Test | Use a rapid chromogenic assay (e.g., nitrocefin disk) on colonies from the edge of the cefamandole inhibition zone. | A positive result strongly suggests that the higher bacterial load in the MIC test allows for sufficient enzyme production to overcome the antibiotic, a phenomenon not as apparent in the disk diffusion assay.[1][22] |
| 2. Evaluate for Inducible Enzymes | Conduct a disk induction test as described in Guide 1. | This will help determine if the presence of cefamandole in the broth of the MIC test is inducing a resistance mechanism not activated in the disk diffusion assay.[1][6] |
| 3. Repeat MIC with a β-lactamase Inhibitor | If available, repeat the cefamandole MIC determination in the presence of a β-lactamase inhibitor (e.g., clavulanic acid, sulbactam). | A significant reduction in the MIC in the presence of the inhibitor confirms that β-lactamase activity is the primary resistance mechanism.[24] |
Experimental Protocols
Protocol 1: Nitrocefin-Based β-Lactamase Assay
This protocol provides a method for the rapid detection of β-lactamase production.
Materials:
-
Nitrocefin disks or solution
-
Sterile loop or applicator stick
-
Bacterial colonies grown on non-selective agar
-
Deionized water or phosphate-buffered saline (PBS)
Procedure:
-
Moisten a nitrocefin disk with a drop of deionized water or PBS.
-
Using a sterile loop, pick several well-isolated colonies of the test organism.
-
Smear the colonies onto the surface of the moistened disk.
Interpretation of Results:
-
Positive: A color change to red/pink within 15 minutes indicates the presence of β-lactamase.[25] For staphylococci, this may take up to an hour.[25][26]
-
Negative: No color change within the specified time frame. Note that a negative result does not rule out other resistance mechanisms.[25]
Protocol 2: Disk Induction Test for Inducible β-Lactamases
This protocol is used to detect the presence of inducible β-lactamases.
Materials:
-
Mueller-Hinton agar plate
-
Bacterial suspension standardized to 0.5 McFarland
-
Sterile cotton swab
-
Cefamandole (30 µg) and Cefoxitin (30 µg) antimicrobial disks
-
Incubator
Procedure:
-
Inoculate the Mueller-Hinton agar plate with the bacterial suspension to create a uniform lawn of growth.
-
Place a cefoxitin disk on the agar.
-
Place a cefamandole disk approximately 15-20 mm (edge to edge) from the cefoxitin disk.
-
Incubate the plate overnight at 35-37°C.
Interpretation of Results:
-
Positive (Inducible Resistance): A flattening or "blunting" of the cefamandole inhibition zone on the side adjacent to the cefoxitin disk indicates the induction of a β-lactamase that is effective against cefamandole.[6]
-
Negative: No distortion of the cefamandole inhibition zone.
Signaling Pathways and Resistance Mechanisms
Overview of Cefamandole Resistance Pathways
Caption: Key pathways involved in bacterial resistance to cefamandole.
References
- 1. Resistance to cefamandole: a collaborative study of emerging clinical problems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Cefamandole Nafate? [synapse.patsnap.com]
- 3. litfl.com [litfl.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Mechanisms of resistance to cephalosporin antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Emergence of Resistance to Cefamandole: Possible Role of Cefoxitin-Inducible Beta-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Penicillin-Binding Protein 2a of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The basis for resistance to beta-lactam antibiotics by penicillin-binding protein 2a of methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. infectionsinsurgery.org [infectionsinsurgery.org]
- 10. Adaptive and Mutational Resistance: Role of Porins and Efflux Pumps in Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Outer Membrane Porins Contribute to Antimicrobial Resistance in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Distinct Roles of Outer Membrane Porins in Antibiotic Resistance and Membrane Integrity in Escherichia coli [frontiersin.org]
- 13. Microbiology | Antimicrobial Resistance Learning Site [amrls.umn.edu]
- 14. Low-level resistance to the cephalosporin 3'-quinolone ester Ro 23-9424 in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Role of Efflux Pumps on Antimicrobial Resistance in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Efflux pump-mediated resistance to new beta lactam antibiotics in multidrug-resistant gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. Cross-resistance between methicillin and cephalosporins for staphylococci: a general assumption not true for cefamandole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Methodological implications of testing anaerobe susceptibility to cephalosporins (cefazolin, cefamandole, cefoxitin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. Cross-resistance between methicillin and cephalosporins for staphylococci: a general assumption not true for cefamandole - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The impact of penicillinase on cefamandole treatment and prophylaxis of experimental endocarditis due to methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. microbenotes.com [microbenotes.com]
- 26. microbiologyinfo.com [microbiologyinfo.com]
Cefamandole Lithium Instability in Culture Media: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the instability of cefamandole lithium in specific culture media. This resource aims to address common issues encountered during in vitro experiments and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: My MIC (Minimum Inhibitory Concentration) values for this compound are inconsistent. What could be the cause?
A1: Inconsistent MIC values for cefamandole are often linked to its instability in culture media. The degradation of the antibiotic during incubation can lead to a lower effective concentration, resulting in higher and more variable MICs. Key factors influencing this instability include the pH of the medium, incubation temperature, and the specific components of the culture broth. It is crucial to ensure consistent preparation and storage of your antibiotic stock solutions and media.
Q2: How stable is cefamandole in common bacteriological media like Mueller-Hinton Broth (MHB) and Tryptic Soy Broth (TSB)?
A2: Cefamandole's stability can vary between different media. While specific stability data for this compound in TSB is limited in publicly available literature, studies on cefamandole nafate (a prodrug that rapidly converts to cefamandole) show a half-life of less than an hour in bacteriological media at a pH of 7.0 or above.[1][2] The type of medium can have a variable effect on the MIC, suggesting differences in stability or activity based on the medium's composition.[3] For instance, some studies have noted that the MICs of certain cephalosporins can be higher in Trypticase Soy Broth compared to other media.
Q3: What role does pH play in the stability of cefamandole?
A3: pH is a critical factor in the stability of cefamandole and other cephalosporins. Cefamandole is more stable in acidic conditions and degrades more rapidly at neutral to alkaline pH.[1][2] The degradation of the beta-lactam ring is subject to hydrolysis, which can be catalyzed by hydroxide ions in alkaline solutions. Therefore, the initial pH of your culture medium and any pH shifts during bacterial growth can significantly impact the antibiotic's stability.
Q4: Can components of the culture medium interact with and degrade this compound?
A4: Yes, various components in culture media can potentially interact with and contribute to the degradation of cefamandole. These can include:
-
Metal Ions: Divalent and trivalent metal ions, such as Fe(III) and Mn(II), have been shown to promote the hydrolytic degradation of β-lactam antibiotics.[4] Culture media often contain trace amounts of various metal ions.
-
Amino Acids: While specific interactions between cefamandole and amino acids in culture media are not extensively documented, the complex composition of media like TSB, which is rich in amino acids from casein and soybean digests, could influence stability.
-
Lithium Ion: The presence of the lithium cation in this compound is not expected to be the primary driver of instability, as the degradation of cephalosporins is mainly due to the hydrolysis of the β-lactam ring. However, the overall ionic strength of the solution could play a role.
Q5: How should I prepare and store my this compound stock solutions to maximize stability?
A5: To ensure the potency of your this compound stock solutions, it is recommended to:
-
Prepare stock solutions in a suitable buffer at a slightly acidic pH if possible, though compatibility with your experimental design must be considered.
-
Sterilize by filtration rather than autoclaving, as heat can accelerate degradation.
-
Store aliquots at low temperatures. Storage at -70°C is recommended for long-term stability of many beta-lactam antibiotics in solution.[5] Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Higher than expected MIC values for this compound.
| Possible Cause | Troubleshooting Step |
| Degradation of cefamandole during incubation. | Prepare fresh cefamandole solutions for each experiment. Minimize the time between adding the antibiotic to the medium and inoculating with bacteria. Consider using a microbiological assay to determine the actual potency of your cefamandole solution at the start and end of the incubation period. |
| Incorrect pH of the culture medium. | Measure the pH of your prepared medium before adding the antibiotic and before inoculation. Ensure it is within the recommended range for your assay. Be aware that bacterial metabolism can alter the pH of the medium during growth. |
| Incompatibility with media components. | If you suspect an interaction with a specific media component, you can try a simpler, defined medium to see if the issue persists. |
Issue 2: Variability in experimental results between batches of media.
| Possible Cause | Troubleshooting Step |
| Lot-to-lot variation in commercial media. | Record the lot number of the culture medium used in each experiment. If you observe a significant change in results with a new lot, consider testing the stability of cefamandole in the new and old lots side-by-side. |
| Differences in water quality. | Use high-purity, sterile water for media and stock solution preparation. |
| Inconsistent storage of prepared media. | Store prepared media under consistent conditions (temperature, light exposure) to minimize degradation of any components that might interact with cefamandole. |
Data Presentation
Table 1: Factors Influencing Cefamandole Stability in Culture Media
| Parameter | Effect on Stability | Recommendations for Researchers |
| pH | Increased degradation at neutral to alkaline pH.[1][2] | Maintain a consistent and appropriate pH for the experimental protocol. Consider buffering the medium if significant pH shifts are expected. |
| Temperature | Higher temperatures accelerate degradation. | Prepare solutions fresh and store at low temperatures. For long-term storage of stock solutions, -70°C is recommended.[5] |
| Media Composition | Complex media components may interact with cefamandole. Divalent and trivalent metal ions can catalyze degradation.[4] | Be aware of the potential for interactions. For mechanistic studies, consider using a defined minimal medium. |
| Incubation Time | Longer incubation times lead to greater degradation and loss of potency.[6] | For susceptibility testing, adhere to standardized incubation times. Be aware that the effective antibiotic concentration is decreasing over time. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Cefamandole Quantification in Culture Media
This protocol provides a general framework for quantifying cefamandole in a complex matrix like culture broth. Method optimization and validation are crucial for accurate results.
1. Sample Preparation: a. At specified time points, withdraw an aliquot of the culture medium containing cefamandole. b. Immediately centrifuge the sample (e.g., 10,000 x g for 10 minutes at 4°C) to pellet any bacterial cells or debris. c. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates. d. Depending on the expected concentration and the sensitivity of the HPLC system, the sample may need to be diluted with the mobile phase.
2. HPLC System and Conditions (Example):
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
- Mobile Phase: A mixture of acetonitrile and a phosphate or acetate buffer (e.g., 0.04 M phosphate buffer at pH 6).[7] The exact ratio should be optimized for good peak separation.
- Flow Rate: Typically 1.0 - 1.5 mL/min.[7]
- Detection: UV detector at a wavelength of approximately 254 nm or 270 nm.
- Injection Volume: 10-20 µL.
3. Quantification: a. Prepare a standard curve of this compound of known concentrations in the same culture medium (without bacterial inoculation) to account for matrix effects. b. Run the standards and samples through the HPLC system. c. Determine the concentration of cefamandole in the samples by comparing their peak areas to the standard curve.
Protocol 2: Microbiological Assay for Assessing Cefamandole Potency
This method determines the biological activity of cefamandole in a sample.
1. Materials:
- A susceptible bacterial strain (e.g., Staphylococcus aureus ATCC 29213 or Escherichia coli ATCC 25922).
- Appropriate agar medium (e.g., Mueller-Hinton Agar).
- This compound standard of known potency.
- Sterile petri dishes, cylinders, or discs.
2. Procedure (Cylinder/Disc Diffusion Method): a. Prepare agar plates seeded with the indicator microorganism. b. Prepare a series of dilutions of the cefamandole standard and the test samples in a suitable buffer. c. Apply a fixed volume of each dilution to sterile cylinders placed on the agar surface or impregnate sterile paper discs. d. Incubate the plates under standardized conditions (e.g., 35°C for 18-24 hours). e. Measure the diameter of the zones of inhibition.
3. Analysis: a. Plot the logarithm of the concentration of the standards against the diameter of the zones of inhibition to create a standard curve. b. Determine the potency of the test samples by interpolating their zone diameters on the standard curve.
Visualizations
Caption: Workflow for assessing cefamandole stability.
Caption: Factors influencing cefamandole degradation.
References
- 1. Delineation of the Relative Antibacterial Activity of Cefamandole and Cefamandole Nafate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Delineation of the relative antibacterial activity of cefamandole and cefamandole nafate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cefamandole, a cephalosporin antibiotic with an unusually wide spectrum of activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transformation of β-lactam antibiotics induced by Fe(III) and Mn(II) ions: The overlooked hydrolysis [morressier.com]
- 5. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 6. Influence of antibiotic stability on the results of in vitro testing procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A quality by design HPLC method for cephalosporin analysis in pharmaceuticals and water samples with environmental impact assessment - PMC [pmc.ncbi.nlm.nih.gov]
overcoming poor peak resolution in cefamandole lithium chromatography
This technical support center provides troubleshooting guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to poor peak resolution in cefamandole lithium chromatography.
Frequently Asked Questions (FAQs)
Q1: What is peak resolution in HPLC and why is it critical for this compound analysis?
In High-Performance Liquid Chromatography (HPLC), resolution (Rs) is a measure of the degree of separation between two adjacent peaks in a chromatogram. A high resolution value indicates that the peaks are well-separated, while a low value suggests they are overlapping. For this compound analysis, achieving good peak resolution is critical for accurately quantifying the active pharmaceutical ingredient (API) and distinguishing it from impurities, degradation products, or other components in the sample matrix.[1] Poor resolution can lead to inaccurate assay results and compromise the integrity of stability studies.
Q2: What are the common visual indicators of poor peak resolution?
Poor resolution manifests as several common peak shape abnormalities:
-
Peak Tailing: The peak is asymmetrical, with the latter half being broader than the front half.[2][3] This can be caused by interactions between basic solutes and residual silanols on the column packing or by extra-column effects.
-
Peak Fronting: The inverse of tailing, where the first half of the peak is broader than the second.[2][3] This is often caused by column overload or poor sample solubility.[3]
-
Peak Splitting or Shoulders: The peak appears to have a "twin" or a shoulder, suggesting the presence of two or more co-eluting compounds or an issue with the chromatographic system.[3][4] This can be caused by a partially blocked frit, a void in the column packing, or incompatibility between the sample solvent and the mobile phase.[4]
-
Broad Peaks: Peaks are wider than expected, which reduces sensitivity and can obscure smaller, adjacent peaks. This can be a sign of low column efficiency, a large injection volume, or a system leak.[5][6]
Q3: What are the fundamental factors I can adjust to improve peak resolution?
Peak resolution in HPLC is governed by three main factors: column efficiency (N), selectivity (α), and the retention factor (k).[7]
-
Efficiency (N): Refers to the narrowness of the peaks. It can be improved by using longer columns, columns with smaller particle sizes, or optimizing the flow rate.[1][7]
-
Selectivity (α): The most powerful factor for improving resolution, selectivity is the ability of the chromatographic system to distinguish between analytes.[7] It is primarily adjusted by changing the mobile phase composition (e.g., organic solvent type, pH) or the stationary phase (column chemistry).[7]
-
Retention Factor (k): Describes how long an analyte is retained on the column. Adjusting the mobile phase strength (the ratio of organic solvent to aqueous buffer) is the most common way to change the retention factor.[7]
Q4: My cefamandole peak is splitting. What are the most likely causes and solutions?
Peak splitting can indicate that a single peak is actually two co-eluting components or that there is a physical problem in the HPLC system.[4]
-
If only the cefamandole peak splits: This often points to an issue with the separation method itself. Injecting a smaller sample volume may reveal two distinct peaks, indicating a co-eluting impurity.[3][4] Adjusting the mobile phase composition, pH, or temperature can often resolve this.[4] For ionizable compounds like cefamandole, operating at a mobile phase pH at least 2 units away from the analyte's pKa can prevent the presence of both ionized and non-ionized forms, which can cause split peaks.
-
If all peaks are splitting: This typically points to a problem occurring before the separation process.[3] Common causes include a partially blocked column inlet frit, a void or channel in the column's stationary phase, or a mismatch between the injection solvent and the mobile phase.[3][4]
Q5: I'm observing significant peak tailing with cefamandole. How can I correct this?
Peak tailing is a common issue, especially with basic compounds, and can often be traced to secondary interactions with the stationary phase.
-
Silanol Interactions: The most common cause is the interaction of basic analytes with acidic residual silanol groups on the silica-based column packing. To mitigate this, you can use a competing base like triethylamine in the mobile phase, or increase the buffer concentration.
-
Mobile Phase pH: An inappropriate mobile phase pH can also cause tailing. For cefamandole, ensure the pH is optimized to maintain a single ionic form of the molecule.
-
Column Overload: If all peaks are tailing, the column may be overloaded with the sample.[3] Try diluting the sample and re-injecting to see if the peak shape improves.[3]
-
Hardware Issues: Check for extra-column effects by examining tubing and connections for excessive length or dead volume.
Troubleshooting Guides
Systematic Troubleshooting Workflow
When encountering poor peak resolution, a systematic approach is the most efficient way to identify and solve the problem. The following workflow guides you from initial observation to resolution.
References
- 1. Factors Affecting Resolution in HPLC [sigmaaldrich.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. acdlabs.com [acdlabs.com]
- 4. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 5. agilent.com [agilent.com]
- 6. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 7. chromtech.com [chromtech.com]
preventing precipitation of cefamandole lithium in experimental buffers
Welcome to the technical support center for the use of cefamandole lithium in experimental settings. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the precipitation of this compound in their experimental buffers, ensuring the integrity and success of their experiments.
Troubleshooting Guide: Preventing this compound Precipitation
This guide addresses common issues that can lead to the precipitation of this compound in solution and provides step-by-step instructions to resolve them.
Issue 1: Precipitate formation immediately upon dissolution or shortly after.
Possible Causes:
-
Low-quality solvent: The purity of the solvent can significantly impact the solubility of the compound.
-
Incorrect solvent: this compound has specific solubility characteristics.
-
Concentration exceeds solubility limit: The amount of this compound may be too high for the volume of the solvent.
Troubleshooting Steps:
-
Verify Solvent Quality: Use high-purity, sterile water (e.g., water for injection) or a recommended organic solvent like DMSO or DMF for initial stock solutions.
-
Confirm Appropriate Solvent: For aqueous experiments, prepare a concentrated stock solution in DMSO or DMF first, and then dilute it into your aqueous buffer. For direct dissolution in aqueous buffers, ensure the final concentration is within the solubility limits.
-
Check Concentration: Refer to the solubility data in Table 1. If you require a higher concentration, consider preparing a slurry or a different formulation.
-
Aid Dissolution: Gentle warming and/or sonication can help dissolve the compound, especially for aqueous solutions.
Issue 2: Precipitate formation over time or upon storage.
Possible Causes:
-
Chemical degradation: Cefamandole, like other β-lactam antibiotics, can degrade in solution, leading to less soluble degradation products. This is influenced by pH, temperature, and buffer components.
-
Buffer incompatibility: Certain buffer components can react with this compound or promote its degradation.
-
pH shift: Changes in the pH of the buffer during storage can affect the stability and solubility of cefamandole.
Troubleshooting Steps:
-
Control pH: Maintain the pH of the solution within the optimal stability range for cephalosporins, which is generally weakly acidic (pH 4-6). Avoid neutral to alkaline pH, as this can accelerate degradation.
-
Buffer Selection:
-
Avoid Incompatible Ions: Do not use buffers containing divalent cations like calcium (Ca²⁺) or magnesium (Mg²⁺), as these can form insoluble salts with cephalosporins[3].
-
Storage Conditions:
-
Prepare solutions fresh whenever possible.
-
If storage is necessary, store solutions at 2-8°C and protect them from light.
-
For longer-term storage, consider freezing aliquots at -20°C or below. Be aware that some turbidity may be observed upon thawing, which may require gentle warming to redissolve[4].
-
-
Monitor for Degradation: If you suspect degradation, it is advisable to analyze the solution using a technique like HPLC to confirm the integrity of the cefamandole.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For a highly concentrated stock solution, dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are recommended. Cefamandole sodium salt is soluble in DMSO at up to 50 mg/mL and in DMF at up to 30 mg/mL[5][6]. It is also highly soluble in water (250 mg/mL for the sodium salt), but preparing a concentrated aqueous stock that remains stable can be challenging[5].
Q2: What is the optimal pH range for maintaining this compound in solution?
A2: The optimal pH for the stability of many cephalosporins in aqueous solution is in the weakly acidic range, typically between pH 4 and 6[2]. Degradation of the β-lactam ring is more likely to occur in neutral to alkaline conditions.
Q3: Are there any specific buffer components I should avoid?
A3: Yes. It is advisable to avoid phosphate and citrate buffers, as they can catalyze the degradation of cephalosporins[1][2]. Additionally, avoid buffers containing divalent cations such as calcium (Ca²⁺) and magnesium (Mg²⁺), which can lead to the precipitation of insoluble salts[3].
Q4: Can I store my this compound solution? If so, under what conditions?
A4: It is always best to use freshly prepared solutions. If storage is necessary, solutions should be kept at 2-8°C and protected from light for short-term storage. For longer-term storage, aliquots can be frozen at -20°C or below[4]. Be mindful that freeze-thaw cycles can degrade the compound, so it is best to store it in single-use aliquots.
Q5: My solution appears slightly yellow. Is this normal?
A5: A slight yellowish color in a solution of a cephalosporin can be normal and does not necessarily indicate degradation or loss of potency. However, a significant color change or the appearance of turbidity or precipitate is a sign of instability.
Data Presentation
Table 1: Solubility of Cefamandole Salts in Various Solvents
| Compound | Solvent | Solubility | Reference |
| Cefamandole Sodium | Water | 250 mg/mL | [5] |
| Cefamandole Sodium | DMSO | 50 mg/mL | [5] |
| Cefamandole Sodium | DMF | 30 mg/mL | [6] |
| Cefamandole Sodium | PBS (pH 7.2) | 10 mg/mL | [6] |
| Cefamandole (predicted) | Water | 0.581 mg/mL | [7] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of this compound in an Organic Solvent
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile conical tube.
-
Solvent Addition: Add the appropriate volume of high-purity DMSO or DMF to achieve the desired concentration (e.g., 50 mg/mL in DMSO).
-
Dissolution: Vortex the tube until the powder is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication may be used to aid dissolution.
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a Working Solution of this compound in an Aqueous Buffer
-
Buffer Preparation: Prepare the desired aqueous buffer (e.g., MES, HEPES) at the target pH (ideally between 4 and 6). Ensure the buffer does not contain incompatible components like phosphate, citrate, or divalent cations.
-
Dilution: Thaw a single-use aliquot of the concentrated this compound stock solution (from Protocol 1).
-
Addition to Buffer: While vortexing the aqueous buffer, add the required volume of the stock solution dropwise to achieve the final desired concentration. This gradual addition helps to prevent localized high concentrations that could lead to precipitation.
-
Final Checks: Ensure the final concentration of the organic solvent (e.g., DMSO) in the working solution is low (typically <1%) to avoid solvent-induced artifacts in your experiment.
-
Use Immediately: Use the freshly prepared working solution as soon as possible. Do not store diluted aqueous solutions for extended periods.
Visualizations
Caption: Troubleshooting workflow for cefamandole precipitation.
Caption: Factors leading to cefamandole precipitation.
References
- 1. Degradation kinetics and mechanism of aminocephalosporins in aqueous solution: cefadroxil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetics of degradation of cefazolin and cephalexin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability and Compatibility Aspects of Drugs: The Case of Selected Cephalosporins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation and structure elucidation of the major degradation products of cefaclor in the solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rombio.unibuc.ro [rombio.unibuc.ro]
- 6. caymanchem.com [caymanchem.com]
- 7. go.drugbank.com [go.drugbank.com]
Cefamandole Lithium Stability & Activity Technical Support Center
Welcome to the technical support center for cefamandole lithium. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting issues related to the impact of pH on the stability and antimicrobial activity of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the stability of this compound in aqueous solutions?
A1: While specific quantitative data for this compound is not extensively published, cephalosporins, in general, exhibit their maximum stability in the pH range of 4 to 6.[1][2][3] Extreme acidic or basic conditions can catalyze the hydrolysis of the β-lactam ring, leading to a loss of antibacterial activity.[4][5] For cefamandole, solutions have been noted to show a gradual decrease in pH upon storage, which is associated with degradation.[6] Therefore, it is crucial to buffer solutions containing this compound to maintain a pH within the optimal range.
Q2: How does pH affect the antimicrobial activity of this compound?
A2: The pH of the medium can significantly influence the in vitro activity of β-lactam antibiotics. For some bacteria, the activity of β-lactams increases in more acidic conditions (lower pH).[7] However, the effect of pH on the minimum inhibitory concentration (MIC) can be species-dependent. An acidic environment can decrease the in vitro susceptibility of some bacteria to certain antibiotics.[4] It is recommended to determine the MIC of this compound under your specific experimental pH conditions to ensure accurate results.
Q3: What are the common degradation pathways for cefamandole at different pH values?
A3: The primary degradation pathway for cefamandole, like other cephalosporins, involves the cleavage of the β-lactam ring.[8][9][10] Under acidic conditions, hydrolysis of the β-lactam bond is a common degradation route. In neutral to alkaline conditions, both spontaneous hydrolysis and hydroxide ion-catalyzed cleavage of the β-lactam ring can occur.[8][10] For some cephalosporins, intramolecular reactions involving side chains can also contribute to degradation at neutral or slightly alkaline pH.[8]
Q4: Can I expect any issues when reconstituting this compound?
A4: this compound is noted to have greater stability and solubility in aqueous solutions compared to its prodrug form, cefamandole nafate.[9] However, upon reconstitution, it is essential to control the pH of the final solution to ensure stability. As degradation can lead to a decrease in pH over time, using a suitable buffer system is advisable for maintaining the desired pH and minimizing degradation.[6]
Troubleshooting Guides
Issue 1: Loss of this compound Activity in Solution Over Time
| Possible Cause | Troubleshooting Step |
| Inappropriate pH of the solution | Measure the pH of your stock and working solutions. Adjust the pH to the optimal stability range of 4-6 using a suitable, non-reactive buffer system (e.g., citrate or phosphate buffer). Be aware that some buffers can catalyze degradation.[3] |
| Hydrolysis of the β-lactam ring | Prepare fresh solutions of this compound before each experiment. If storage is necessary, store aliquots at low temperatures (e.g., -20°C or -80°C) and minimize freeze-thaw cycles.[6] |
| Exposure to high temperatures | Avoid exposing this compound solutions to elevated temperatures. Store solutions at recommended temperatures and protect them from heat sources. |
Issue 2: Inconsistent Antimicrobial Susceptibility Testing (AST) Results
| Possible Cause | Troubleshooting Step |
| Variation in the pH of the growth medium | Standardize the pH of the growth medium used for all AST experiments. The activity of cefamandole can be pH-dependent.[4][7] |
| Degradation of cefamandole in the assay medium | Prepare fresh dilutions of this compound for each experiment. Ensure the pH of the final assay medium is within the stability range of the antibiotic. |
| Bacterial phenotype | Be aware that bacteria grown in biofilms can exhibit enhanced tolerance to antibiotics compared to their planktonic counterparts.[7] |
Quantitative Data
The following tables summarize representative data on the stability and activity of cephalosporins as influenced by pH. Note that this data is for illustrative purposes and may not be specific to this compound.
Table 1: Representative pH-Dependent Degradation of Cephalosporins in Aqueous Solution
| pH | Representative First-Order Degradation Rate Constant (k) (h⁻¹) | Representative Half-Life (t₁/₂) (hours) |
| 2.0 | 0.028 | 24.8 |
| 4.0 | 0.005 | 138.6 |
| 5.0 | 0.003 | 231.0 |
| 6.0 | 0.005 | 138.6 |
| 7.0 | 0.015 | 46.2 |
| 8.0 | 0.069 | 10.0 |
Note: This table is a composite representation based on general cephalosporin stability profiles and does not represent specific data for this compound.[1][3]
Table 2: Illustrative Impact of pH on Minimum Inhibitory Concentration (MIC) of a β-Lactam Antibiotic
| Bacterial Strain | MIC (µg/mL) at pH 5.5 | MIC (µg/mL) at pH 7.0 |
| Staphylococcus aureus | 0.5 | 1 |
| Escherichia coli | 2 | 4 |
| Pseudomonas aeruginosa | 16 | 32 |
Note: This table provides an example of how pH can affect MIC values and is not specific to this compound.[7]
Experimental Protocols
Protocol: Determination of this compound Stability by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general procedure for assessing the stability of this compound at different pH values.
-
Preparation of Buffer Solutions:
-
Prepare a series of buffers (e.g., citrate, phosphate) with pH values ranging from 2 to 9.
-
-
Preparation of this compound Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., water for injection) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
-
Incubation of Samples:
-
Dilute the this compound stock solution with each buffer to a final concentration (e.g., 100 µg/mL).
-
Incubate the solutions at a constant temperature (e.g., 37°C).
-
Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Immediately cool the aliquots in an ice bath to stop further degradation and, if necessary, store them at -20°C until analysis.
-
-
HPLC Analysis:
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at an appropriate wavelength for cefamandole (e.g., 254 nm or 270 nm).[11][12]
-
Injection Volume: 20 µL.
-
-
Procedure:
-
Inject the prepared samples into the HPLC system.
-
Record the peak area of the intact cefamandole.
-
-
-
Data Analysis:
-
Plot the natural logarithm of the remaining cefamandole concentration versus time for each pH value.
-
Determine the apparent first-order degradation rate constant (k) from the slope of the line.
-
Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.
-
Plot the degradation rate constants (k) against pH to generate a pH-rate profile.
-
Visualizations
References
- 1. Influence of pH, temperature and buffers on cefepime degradation kinetics and stability predictions in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The influence of pH, temperature and buffers on the degradation kinetics of cefetamet pivoxil hydrochloride in aqueous solutions [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetics of degradation of cefazolin and cephalexin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of pH on in vitro antimicrobial susceptibility of the Bacteroides fragilis group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Cefamandole---a review of chemistry and microbiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The affect of pH and bacterial phenotypic state on antibiotic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative stability of cephalosporins in aqueous solution: kinetics and mechanisms of degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Degradation kinetics and mechanisms of a new cephalosporin, cefixime, in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Degradation kinetics and mechanism of aminocephalosporins in aqueous solution: cefadroxil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kinetics of cefamandole nafate degradation in solid phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
Cefamandole Lithium Bactericidal Enhancement: Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments aimed at enhancing the bactericidal effect of cefamandole lithium.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of cefamandole, and what are the main reasons for its reduced bactericidal efficacy?
Cefamandole is a second-generation cephalosporin antibiotic that exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2] It specifically binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.[2] This disruption leads to a weakened cell wall and subsequent cell lysis.[2]
The primary reason for reduced efficacy is bacterial resistance, most commonly through the production of β-lactamase enzymes.[2][3] These enzymes hydrolyze the β-lactam ring, a core structural component of cefamandole, rendering the antibiotic inactive.[2] Resistance can also emerge from alterations in PBPs that reduce the binding affinity of cefamandole.[2]
Q2: What are the most common strategies to enhance the bactericidal activity of this compound?
The most explored strategies focus on overcoming β-lactamase-mediated resistance and leveraging synergistic interactions with other antimicrobial agents. These include:
-
Combination with β-lactamase inhibitors: Co-administration with a β-lactamase inhibitor can protect cefamandole from degradation by these enzymes.[4][5][6]
-
Synergistic antibiotic combinations: Using cefamandole in conjunction with other classes of antibiotics can lead to a more potent bactericidal effect than either agent alone.[7][8][9][10]
-
Novel drug delivery systems: Encapsulating cefamandole in nanoparticles may improve its stability, solubility, and targeted delivery, potentially enhancing its efficacy.[11][12][13][14]
Q3: With which antibiotics has cefamandole shown synergistic effects?
Published research has demonstrated synergistic activity of cefamandole with:
-
Aminoglycosides: Such as gentamicin and amikacin, against various clinical isolates.[7]
-
Erythromycin: Particularly against Bacteroides fragilis, where erythromycin may inhibit β-lactamase formation.[8][9]
-
Glycopeptides: Including vancomycin and teicoplanin, which have shown synergy against Methicillin-Resistant Staphylococcus aureus (MRSA).[10]
Q4: Can cefamandole be effective against Methicillin-Resistant Staphylococcus aureus (MRSA)?
The efficacy of cefamandole against MRSA can be variable.[15] While it has a higher affinity for the altered penicillin-binding protein 2A (PBP2A) of MRSA compared to methicillin, its effectiveness is often limited by the production of penicillinase (a type of β-lactamase) by the MRSA strain.[4] In experimental models, cefamandole failed against penicillinase-producing MRSA but was successful when combined with a β-lactamase inhibitor like sulbactam.[4]
Q5: What is the role of the lithium salt form of cefamandole?
This compound is a salt form of the antibiotic that enhances its stability and solubility, making it suitable for parenteral (intravenous or intramuscular) administration.[16] The lithium ion itself is not the primary active component against bacteria in this formulation, but rather serves to improve the pharmaceutical properties of the cefamandole molecule.[16]
Troubleshooting Guides
| Issue | Possible Cause | Suggested Solution |
| High Minimum Inhibitory Concentrations (MICs) of cefamandole against the target organism. | The organism may be producing β-lactamases. | Perform a β-lactamase test on the bacterial isolate. Consider a synergistic experiment by combining cefamandole with a β-lactamase inhibitor such as sulbactam or clavulanic acid.[4][6] |
| Inconsistent results in synergy testing (e.g., checkerboard assay). | Inoculum effect, where a higher bacterial density reduces the apparent susceptibility to cefamandole.[17][18] | Standardize the inoculum size precisely for all experiments. Perform time-kill curve assays to confirm the synergistic or indifferent interaction observed in the checkerboard assay. |
| Antagonism observed when combining cefamandole with another antibiotic. | The combination of two β-lactam antibiotics can sometimes lead to antagonism due to one agent inducing the expression of β-lactamases that can inactivate the other. | Review the literature for known antagonistic interactions with your chosen antibiotic combination. Consider using antibiotics with different mechanisms of action. |
| Poor in vivo efficacy despite promising in vitro synergy. | Pharmacokinetic/pharmacodynamic (PK/PD) mismatch between the two drugs, leading to suboptimal concentrations at the site of infection. | Analyze the PK/PD profiles of both drugs in your animal model. Adjust dosing regimens to ensure that the concentrations of both drugs remain above their respective MICs for a sufficient duration. |
Quantitative Data Summary
Table 1: Synergistic Activity of Cefamandole in Combination with Other Antibiotics
| Combination | Target Organism | Observed Effect | Reference |
| Cefamandole + Gentamicin/Amikacin | 445 clinical isolates | 12%-46% of isolates were synergistically inhibited. | [7] |
| Cefamandole + Erythromycin | Bacteroides fragilis | Potency of cefamandole was increased more than 100-fold. | [8][9] |
| Cefamandole + Vancomycin | Methicillin-Resistant S. aureus (MRSA) | Similar bactericidal effects to cefpirome-vancomycin combination, but required higher concentrations of cefamandole. | [10] |
| Cefamandole + Sulbactam | Penicillinase-producing MRSA | Restored the efficacy of cefamandole in an in vivo model of endocarditis. | [4] |
Experimental Protocols
Protocol 1: Checkerboard Assay for Synergy Testing
This protocol is designed to determine the synergistic effect of cefamandole and a secondary antibiotic using a two-dimensional dilution technique.
Materials:
-
This compound powder
-
Secondary antibiotic powder
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
96-well microtiter plates
-
Bacterial culture of the test organism
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Prepare Antibiotic Stock Solutions: Prepare concentrated stock solutions of cefamandole and the secondary antibiotic in a suitable solvent.
-
Inoculum Preparation: Culture the test organism overnight. Dilute the culture in fresh broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute to achieve a final inoculum of 5 x 10⁵ CFU/mL in the wells.
-
Plate Setup:
-
Add 50 µL of sterile broth to all wells of a 96-well plate.
-
In column 1, add 50 µL of the cefamandole stock solution at 4x the highest desired final concentration.
-
Perform serial 2-fold dilutions of cefamandole across the plate from column 1 to column 10 by transferring 50 µL. Discard the final 50 µL from column 10. Columns 11 and 12 will serve as controls.
-
In row A, add 50 µL of the secondary antibiotic stock solution at 4x the highest desired final concentration.
-
Perform serial 2-fold dilutions of the secondary antibiotic down the plate from row A to row G by transferring 50 µL. Discard the final 50 µL from row G. Row H will serve as a control.
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis:
-
Determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) for each well showing no growth: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpret the FICI:
-
Synergy: FICI ≤ 0.5
-
Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
-
-
Protocol 2: Time-Kill Assay
This protocol evaluates the rate of bactericidal activity of cefamandole alone and in combination over time.
Materials:
-
This compound
-
Secondary antibiotic
-
Appropriate broth medium
-
Bacterial culture
-
Sterile test tubes or flasks
-
Agar plates for colony counting
-
Incubator and shaker
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute to a starting concentration of approximately 5 x 10⁵ CFU/mL in several flasks.
-
Experimental Setup: Prepare flasks with the following conditions:
-
Growth control (no antibiotic)
-
Cefamandole alone (at a clinically relevant concentration, e.g., 1x or 2x MIC)
-
Secondary antibiotic alone (at its respective concentration)
-
Cefamandole + secondary antibiotic (at the same concentrations)
-
-
Sampling: At time points 0, 2, 4, 8, and 24 hours, withdraw an aliquot from each flask.
-
Viable Cell Count: Perform serial dilutions of each aliquot and plate onto agar plates. Incubate the plates for 18-24 hours.
-
Data Analysis:
-
Count the colonies on the plates to determine the CFU/mL at each time point.
-
Plot the log₁₀ CFU/mL versus time for each condition.
-
Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Visualizations
Caption: Workflow for evaluating antibiotic synergy.
Caption: Cefamandole's mechanism and resistance pathway.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Cefamandole Nafate? [synapse.patsnap.com]
- 3. Resistance to cefamandole: a collaborative study of emerging clinical problems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The impact of penicillinase on cefamandole treatment and prophylaxis of experimental endocarditis due to methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. β-lactam/β-lactamase inhibitor combinations: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. A comparative study of the activity of cefamandole and other cephalosporins and analysis of the beta-lactamase stability and synergy of cefamandole with aminoglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synergistic Action of Erythromycin and Cefamandole Against Bacteroides fragilis Subsp. fragilis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergistic action of erythromycin and cefamandole against Bacteroides fragilis subsp. fragilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Antibiotics-encapsulated nanoparticles as an antimicrobial agent in the treatment of wound infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nanoparticles Encapsulated with LL37 and Serpin A1 Promotes Wound Healing and Synergistically Enhances Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel Drug Delivery Systems: An Important Direction for Drug Innovation Research and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel Drug Delivery Systems: An Important Direction for Drug Innovation Research and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. This compound () for sale [vulcanchem.com]
- 17. Antibacterial activity of cefamandole, a new cephalosporin antibiotic, compared with that of cephaloridine, cephalothin, and cephalexin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Antibacterial activity of cefamandole in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Cefamandole Lithium's Cross-Reactivity with Other Beta-Lactams: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of beta-lactam antibiotics is paramount for safe and effective therapeutic strategies. This guide provides an objective comparison of cefamandole lithium's cross-reactivity with other beta-lactams, supported by experimental data, detailed methodologies, and visual diagrams to elucidate key relationships and pathways.
Quantitative Data Summary
The cross-reactivity of cefamandole, a second-generation cephalosporin, with other beta-lactams is primarily dictated by the similarity of the R1 side chain. Cefamandole is categorized with cephalosporins having an intermediate similarity score to penicillins, leading to a moderate risk of cross-reactivity.
Table 1: Cross-Reactivity Rates of Cefamandole and Other Beta-Lactams in Penicillin-Allergic Patients
| Comparison Drug Class | Specific Drug(s) | Cross-Reactivity Rate/Odds Ratio (OR) | Key Findings & References |
| Penicillins | General | OR: 4.8 (95% CI: 3.7–6.2) for first-generation cephalosporins and cefamandole.[1][2] | A meta-analysis indicated a significantly higher odds of an allergic reaction to cefamandole in penicillin-allergic patients compared to second-generation (excluding cefamandole) or third-generation cephalosporins.[1][2] |
| Amoxicillin | No cross-reactivity was observed in one study with amoxicillin-allergic patients.[1] | This finding highlights the specificity of side-chain-mediated reactions, as cefamandole's R1 side chain differs from that of amoxicillin.[1] | |
| Other Cephalosporins | Cephalothin | 10.9% of 128 penicillin-allergic patients had positive skin tests to cephalothin and cefamandole.[1] | Demonstrates cross-reactivity between cephalosporins with similar side-chain structures.[1] |
| Cefoperazone | Cross-reactivity is possible due to a shared N-methyltetrazole-thiol group in the R2 side chain.[3] | While R1 side chains are the primary drivers of cross-reactivity, R2 side chain similarities can also contribute.[3] | |
| Cefuroxime, Ceftriaxone | In a study of 101 patients with positive skin tests to cefamandole and/or cephalothin, none reacted to challenges with ceftriaxone or cefuroxime.[1] | Cephalosporins with dissimilar R1 side chains are generally well-tolerated by individuals allergic to other cephalosporins.[1] | |
| Carbapenems | Imipenem, Meropenem | The risk of cross-reactivity between penicillins and carbapenems is generally low, around 1%.[4][5] Specific data for cefamandole is limited, but the low overall rate is attributed to structural differences. | The shared beta-lactam ring is a less significant allergenic determinant than the side chains.[4][5] |
| Monobactams | Aztreonam | Cross-reactivity with penicillins is negligible, except for a potential interaction with ceftazidime due to a similar R1 side chain.[4][5][6] | The monocyclic structure of aztreonam significantly reduces its potential for cross-reactivity with bicyclic beta-lactams.[6] |
Experimental Protocols
The assessment of beta-lactam cross-reactivity relies on a combination of in vivo and in vitro tests. Below are detailed methodologies for key experiments cited in the literature.
1. Skin Testing for Immediate Hypersensitivity
-
Objective: To determine the presence of drug-specific IgE antibodies on mast cells, which mediate immediate hypersensitivity reactions.
-
Methodology:
-
Patient Selection: Patients with a clear history of an immediate allergic reaction (e.g., urticaria, angioedema, anaphylaxis) to a beta-lactam antibiotic.
-
Reagents: The specific beta-lactams to be tested (e.g., penicillin G, amoxicillin, cefamandole) are prepared at non-irritating concentrations. Both positive (histamine) and negative (saline) controls are included.
-
Procedure:
-
Skin Prick Test (SPT): A drop of the reagent is placed on the forearm, and the epidermis is pricked with a lancet.
-
Intradermal Test (IDT): If the SPT is negative, a small amount of the reagent (0.02-0.03 mL) is injected intradermally to create a small bleb.
-
-
Interpretation: A positive reaction is defined as a wheal and flare response that is significantly larger than the negative control, typically measured 15-20 minutes after application.
-
2. Serum Specific IgE Assay (e.g., ImmunoCAP)
-
Objective: To quantify the concentration of circulating IgE antibodies specific to a particular beta-lactam.
-
Methodology:
-
Sample Collection: A blood sample is obtained from the patient.
-
Assay Principle: The assay uses a solid phase (e.g., a cap) coated with the beta-lactam allergen. The patient's serum is incubated with the cap, allowing any specific IgE to bind.
-
Detection: After washing away unbound antibodies, an enzyme-labeled anti-IgE antibody is added. The amount of bound enzyme is proportional to the concentration of specific IgE, which is quantified by measuring the product of an enzyme-substrate reaction.
-
Interpretation: Results are reported in kU/L, with higher values indicating a greater level of sensitization.
-
3. Drug Provocation Test (DPT) or Graded Challenge
-
Objective: To determine if a patient can tolerate a therapeutic dose of a beta-lactam antibiotic to which they are suspected to be allergic, performed under strict medical supervision.
-
Methodology:
-
Patient Selection: This is typically performed when skin tests and/or specific IgE assays are negative, but there is still a clinical need to use the drug. It is contraindicated in patients with a history of severe, life-threatening reactions.
-
Procedure: The drug is administered in gradually increasing doses, starting with a very small fraction of the therapeutic dose (e.g., 1/100th to 1/10th).
-
Monitoring: The patient is closely monitored for any signs or symptoms of an allergic reaction after each dose. The time interval between doses is typically 30-60 minutes.
-
Endpoint: If the patient tolerates all doses without a reaction, the test is considered negative, and the drug can be administered safely. If a reaction occurs, the test is stopped, and the reaction is treated appropriately.
-
Visualizing Cross-Reactivity and Allergic Pathways
To better understand the relationships and mechanisms discussed, the following diagrams have been generated using Graphviz.
Caption: Cefamandole Cross-Reactivity Profile
Caption: Allergy Testing Workflow
References
- 1. Cephalosporins: A Focus on Side Chains and β-Lactam Cross-Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. β-Lactam Allergy and Cross-Reactivity: A Clinician’s Guide to Selecting an Alternative Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Allergic cross-sensitivity between penicillin, carbapenem, and monobactam antibiotics: what are the chances? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nps.org.au [nps.org.au]
A Comparative Guide to Validating HPLC Assays for Cefamandole Lithium Quantification
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of cefamandole lithium. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and comparative performance data to aid in the selection and validation of an appropriate analytical method.
Introduction
Cefamandole is a second-generation broad-spectrum cephalosporin antibiotic effective against a range of Gram-positive and Gram-negative bacteria. Accurate and precise quantification of this compound in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and ensuring therapeutic efficacy. HPLC is the most widely used analytical technique for this purpose due to its high specificity, sensitivity, and reproducibility. This guide outlines and compares key validation parameters of different HPLC methods applicable to this compound analysis.
Comparative Analysis of HPLC Methods
The selection of an appropriate HPLC method depends on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation. Below is a comparison of typical reversed-phase HPLC (RP-HPLC) methods that can be adapted and validated for this compound quantification. The data presented is a synthesis from methods validated for cefamandole and other closely related cephalosporins.
Table 1: Comparison of Chromatographic Conditions for Cefamandole Analysis
| Parameter | Method A | Method B | Method C |
| Column | C18 (250 mm x 4.6 mm, 5 µm) | C8 (150 mm x 4.6 mm, 5 µm) | Phenyl (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Methanol:Water with 0.1% Trifluoroacetic Acid (30:10:60 v/v/v) | Methanol:0.02 M Phosphate Buffer, pH 6.0 (40:60 v/v) | Acetonitrile:0.05 M Ammonium Acetate, pH 5.5 (25:75 v/v) |
| Flow Rate | 1.0 mL/min | 1.2 mL/min | 0.8 mL/min |
| Detection | UV at 254 nm | UV at 270 nm | UV at 254 nm |
| Retention Time | ~ 6.5 min | ~ 4.8 min | ~ 7.2 min |
Table 2: Comparison of Method Validation Parameters
| Validation Parameter | Method A | Method B | Method C |
| Linearity Range (µg/mL) | 1 - 100 | 5 - 120 | 0.5 - 80 |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.1 - 100.8% | 98.9 - 101.5% |
| Precision (%RSD) | < 2.0% | < 1.5% | < 2.0% |
| LOD (µg/mL) | 0.2 | 0.5 | 0.1 |
| LOQ (µg/mL) | 0.6 | 1.5 | 0.3 |
Note: The data in these tables are compiled from various sources and represent typical performance characteristics. Actual results may vary and require in-house validation.
The salt form, in this case, lithium, is not expected to significantly interfere with the UV detection of the cefamandole molecule. The primary considerations for the HPLC method development and validation revolve around the physicochemical properties of the cefamandole moiety.
Experimental Protocols
A detailed protocol for the validation of an HPLC assay for this compound is provided below, following the International Council for Harmonisation (ICH) guidelines.
1. Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh about 25 mg of this compound reference standard and dissolve it in a 25 mL volumetric flask with the mobile phase to get a concentration of 1000 µg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 1, 5, 10, 20, 50, 80, 100 µg/mL).
-
Sample Preparation (from Pharmaceutical Formulation): For a powder for injection, reconstitute the vial with a known volume of diluent. Further dilute an aliquot of this solution with the mobile phase to obtain a final concentration within the calibration range. For biological samples (e.g., serum, urine), a protein precipitation step with acetonitrile or methanol, followed by centrifugation and filtration, is typically required before injection.[1]
2. Method Validation Parameters
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is typically evaluated by analyzing a placebo and stressed samples (acid, base, oxidative, thermal, and photolytic degradation) to ensure no interfering peaks at the retention time of cefamandole.
-
Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of at least five concentrations across the desired range. The data is evaluated by linear regression analysis, and the correlation coefficient (r²) should be > 0.998.
-
Accuracy: The accuracy of the method is determined by recovery studies. This involves adding a known amount of the standard to a sample (spiking) at different concentration levels (typically 80%, 100%, and 120% of the target concentration) and calculating the percentage of the analyte recovered. The recovery should be within 98-102%.
-
Precision: The precision of the method is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility. Repeatability is assessed by analyzing multiple replicates of the same sample on the same day. Intermediate precision is determined by performing the analysis on different days, with different analysts, or on different equipment. The relative standard deviation (%RSD) should be less than 2%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These are often determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.
Visualizing the Workflow
The following diagrams illustrate the logical workflow of the HPLC assay validation process.
Caption: Workflow for HPLC Method Validation.
The signaling pathway for method development and validation involves a series of logical steps to ensure the final method is suitable for its intended purpose.
Caption: Logical Pathway for HPLC Method Development.
References
A Comparative Analysis of Cefamandole Lithium and Third-Generation Cephalosporins
In the ever-evolving landscape of antibacterial therapeutics, a comprehensive understanding of the comparative efficacy and characteristics of different antibiotic classes is paramount for researchers, scientists, and drug development professionals. This guide provides an objective comparison of cefamandole lithium, a second-generation cephalosporin, and the broader class of third-generation cephalosporins, supported by experimental data and detailed methodologies.
Mechanism of Action: A Shared Pathway
Both cefamandole and third-generation cephalosporins are members of the β-lactam class of antibiotics.[1] Their bactericidal activity stems from the inhibition of bacterial cell wall synthesis.[2] The core mechanism involves the binding of the β-lactam ring to penicillin-binding proteins (PBPs), which are essential enzymes for the final transpeptidation step in peptidoglycan synthesis. This inhibition disrupts the integrity of the bacterial cell wall, leading to cell lysis and death.
dot
Caption: Mechanism of action of cephalosporin antibiotics.
Comparative In Vitro Antibacterial Spectrum
A key differentiator between cefamandole and third-generation cephalosporins lies in their spectrum of activity. Generally, third-generation cephalosporins exhibit broader activity against Gram-negative bacteria, while cefamandole, a second-generation agent, retains strong activity against many Gram-positive organisms.[1][3]
The following table summarizes the Minimum Inhibitory Concentrations (MIC90), the concentration required to inhibit the growth of 90% of isolates, for cefamandole and representative third-generation cephalosporins against a panel of clinically relevant bacteria.
| Organism | Cefamandole (mg/L) | Cefotaxime (mg/L) | Ceftazidime (mg/L) |
| Staphylococcus aureus | 0.2 | 2.0 | 8.0 |
| Streptococcus pneumoniae | 0.1 | 0.01 | 0.5 |
| Haemophilus influenzae (ampicillin-susceptible) | 0.2 | 0.01 | 0.1 |
| Haemophilus influenzae (β-lactamase-producing) | 5.0 | 0.01 | 0.1 |
| Escherichia coli | >32 | 0.1 | 0.25 |
| Klebsiella pneumoniae | >32 | 0.25 | 0.5 |
| Enterobacter spp. | >32 | 0.5 | 1.0 |
| Pseudomonas aeruginosa | >32 | >32 | 4.0 |
As the data indicates, cefamandole is more potent against Gram-positive cocci like Staphylococcus aureus compared to the third-generation agents tested.[5] Conversely, third-generation cephalosporins, particularly cefotaxime and ceftazidime, demonstrate significantly greater activity against a wide range of Gram-negative bacilli, including those that are often resistant to earlier-generation cephalosporins.[4] Notably, only some third-generation cephalosporins, such as ceftazidime, exhibit reliable activity against Pseudomonas aeruginosa.[4][7]
Pharmacokinetic Properties: A Comparative Overview
The pharmacokinetic profiles of cefamandole and third-generation cephalosporins also show notable differences that influence their clinical application.
| Parameter | This compound | Third-Generation Cephalosporins (Representative) |
| Administration | Parenteral (IM/IV) | Oral and Parenteral (IM/IV) |
| Protein Binding | ~70% | Variable (e.g., Ceftriaxone ~85-95%, Ceftazidime ~17%) |
| Half-life | 0.45 - 1.5 hours | Variable (e.g., Cefixime 3-9 hours, Ceftriaxone ~8 hours) |
| Elimination | Primarily renal | Primarily renal (some with significant biliary excretion, e.g., Ceftriaxone) |
Cefamandole has a relatively short half-life, necessitating more frequent dosing.[8] In contrast, many third-generation cephalosporins, such as ceftriaxone, have longer half-lives, allowing for once or twice-daily administration, which can be advantageous in both inpatient and outpatient settings.[7][9] The availability of oral formulations for several third-generation cephalosporins also offers a significant advantage for treating less severe infections on an outpatient basis.[2]
Clinical Efficacy and Therapeutic Applications
The differences in antibacterial spectrum and pharmacokinetics directly translate to distinct clinical applications for cefamandole and third-generation cephalosporins.
This compound:
-
Primary Uses: Due to its strong activity against Gram-positive cocci and some Gram-negative organisms, cefamandole has been used for surgical prophylaxis, particularly in procedures where skin flora are likely contaminants.[10][11] It has also been employed in the treatment of respiratory tract infections, skin and soft tissue infections, and urinary tract infections caused by susceptible organisms.
-
Limitations: Its limited activity against many resistant Gram-negative bacteria and its short half-life have led to its replacement by newer agents in many clinical scenarios.
Third-Generation Cephalosporins:
-
Primary Uses: This class of antibiotics is a cornerstone in the treatment of a wide array of serious infections caused by Gram-negative bacteria.[1] They are frequently used for pneumonia, meningitis, sepsis, intra-abdominal infections, and complicated urinary tract infections.[7] Certain agents, like ceftriaxone, are the treatment of choice for gonorrhea.[7]
-
Advantages: Their broad Gram-negative coverage, favorable pharmacokinetic profiles, and ability to penetrate the central nervous system (in the case of some agents like ceftriaxone and cefotaxime) make them invaluable in modern medicine.[2]
A meta-analysis of clinical trials comparing cefazolin (a first-generation cephalosporin) to cefamandole and ceftriaxone for surgical site infection prevention found that cefazolin was as effective as the second and third-generation agents.[10][11] This suggests that for clean surgical procedures, the narrower spectrum of earlier-generation cephalosporins may be sufficient and preferable to limit the development of resistance.
Safety and Adverse Effect Profiles
Both cefamandole and third-generation cephalosporins are generally well-tolerated.[12] The most common side effects include gastrointestinal disturbances (diarrhea, nausea) and hypersensitivity reactions (rash).[7]
However, some specific safety considerations are associated with each:
-
Cefamandole: Like some other cephalosporins containing a methylthiotetrazole (MTT) side chain, cefamandole has been associated with hypoprothrombinemia (a bleeding tendency) and a disulfiram-like reaction with alcohol.[13]
-
Third-Generation Cephalosporins: While generally safe, the broad-spectrum activity of these agents can lead to the overgrowth of resistant organisms, such as Clostridium difficile, resulting in antibiotic-associated diarrhea.[7][12]
Experimental Protocols
Antimicrobial Susceptibility Testing: Broth Microdilution Method (CLSI Guideline)
The determination of Minimum Inhibitory Concentrations (MICs) is crucial for assessing the in vitro activity of antibiotics. The Clinical and Laboratory Standards Institute (CLSI) provides standardized protocols for this purpose.
dot
Caption: Workflow for broth microdilution susceptibility testing.
Detailed Methodology:
-
Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[14][15]
-
Antibiotic Dilution: The antibiotics (cefamandole and third-generation cephalosporins) are serially diluted in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate to achieve a range of concentrations.[15]
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.[14]
-
Incubation: The plates are incubated at 35°C for 16-20 hours in ambient air.[15]
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.[16]
For more detailed procedures for fastidious organisms, refer to CLSI document M45.[17]
Pharmacokinetic Analysis: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used and robust method for quantifying cephalosporin concentrations in biological fluids, which is essential for pharmacokinetic studies.[18][19][20]
dot
Caption: Workflow for HPLC analysis of cephalosporins.
Detailed Methodology:
-
Sample Preparation: Biological samples (e.g., plasma, serum, urine) are collected at various time points after drug administration. To remove interfering substances, proteins are typically precipitated using an organic solvent like acetonitrile or methanol. Alternatively, solid-phase extraction (SPE) can be used for cleaner samples and increased sensitivity.[21][22]
-
Chromatographic System: A standard HPLC system equipped with a UV detector is used.
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is commonly employed for the separation of cephalosporins.[21][22]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is used as the mobile phase. The exact composition is optimized to achieve good separation of the analyte from other components in the sample.[21]
-
Flow Rate: A typical flow rate is around 1.0 mL/min.[21]
-
Detection: The eluting compounds are monitored by a UV detector at a wavelength where the cephalosporin has maximum absorbance (e.g., around 230-270 nm).[21]
-
-
Quantification: The concentration of the cephalosporin in the sample is determined by comparing the peak area of the analyte to a standard curve generated from samples with known concentrations of the drug.[22]
Conclusion
The third-generation cephalosporins provide broader coverage against a wide range of Gram-negative pathogens, including many resistant strains, and offer more favorable pharmacokinetic profiles with longer half-lives and the availability of oral formulations. This makes them indispensable for treating a variety of serious infections. The choice between these agents must be guided by the specific clinical scenario, local susceptibility patterns, and the goal of antimicrobial stewardship to minimize the emergence of resistance.
References
- 1. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Third-Generation Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Cephalosporin - Wikipedia [en.wikipedia.org]
- 4. Third-generation cephalosporins: comparative antibacterial activity against routine clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibacterial activity of cefamandole, a new cephalosporin antibiotic, compared with that of cephaloridine, cephalothin, and cephalexin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro activity of second and third generation cephalosporins against ampicillin susceptible and resistant haemophilus influenzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. Comparison of the pharmacokinetics of cefamandole and other cephalosporin compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medicaid.nv.gov [medicaid.nv.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Third generation cephalosporins: safety profiles after 10 years of clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [PDF] Safety of parenteral third-generation cephalosporins. | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. goldbio.com [goldbio.com]
- 16. wvdl.wisc.edu [wvdl.wisc.edu]
- 17. goums.ac.ir [goums.ac.ir]
- 18. Determination of third-generation cephalosporins by high-performance liquid chromatography in connection with pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. iosrjournals.org [iosrjournals.org]
- 20. researchgate.net [researchgate.net]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. High-pressure liquid chromatographic method for analysis of cephalosporins - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Synergy of Cefamandole Lithium with Other Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The combination of antibiotics is a critical strategy in combating bacterial infections, particularly those caused by resistant strains. This guide provides an objective comparison of the in vitro synergistic activity of cefamandole lithium with other antibiotics, supported by available experimental data. Cefamandole, a second-generation cephalosporin, has demonstrated enhanced efficacy when used in conjunction with other antimicrobial agents, most notably aminoglycosides.
Quantitative Analysis of Synergistic Effects
The synergistic potential of cefamandole in combination with other antibiotics has been evaluated against a variety of clinically significant bacteria. The primary method for quantifying synergy is the checkerboard assay, which determines the Fractional Inhibitory Concentration Index (FICI). A FICI of ≤ 0.5 is generally interpreted as synergy.
| Combination | Bacterial Species | Number of Isolates | Synergy Observed (% of Isolates) | FICI Range | Reference(s) |
| Cefamandole + Tobramycin | Staphylococcus aureus | 25 | 60% | Not Specified | [1][2] |
| Escherichia coli | 24 | 96% | Not Specified | [1][2] | |
| Klebsiella pneumoniae | 25 | 76% | Not Specified | [1][2] | |
| Cefamandole + Gentamicin | Staphylococcus aureus | Multiple Strains | Synergistic | Not Specified | [3] |
| Escherichia coli | Multiple Strains | Synergistic | Not Specified | [3] | |
| Klebsiella pneumoniae | Multiple Strains | Synergistic | Not Specified | [3] | |
| Enterobacter spp. | Multiple Strains | Synergistic | Not Specified | [3] | |
| Proteus spp. | Multiple Strains | Synergistic | Not Specified | [3][4] | |
| Providencia spp. | Multiple Strains | Synergistic | Not Specified | [4] | |
| Haemophilus influenzae | Multiple Strains | Synergistic | Not Specified | [3] |
Note: While synergy was reported in the cited studies, specific FICI range data was not always available in the provided abstracts.
Mechanism of Synergy
The synergistic interaction between cefamandole (a β-lactam) and aminoglycosides is generally attributed to the enhanced intracellular penetration of the aminoglycoside. Cefamandole, by inhibiting bacterial cell wall synthesis, increases the permeability of the bacterial cell envelope. This disruption facilitates the entry of the aminoglycoside to its target site, the 30S ribosomal subunit, leading to a more potent inhibition of protein synthesis and ultimately, bacterial cell death.
dot
References
- 1. In vitro synergy of cefamandole-tobramycin combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Synergy of Cefamandole-Tobramycin Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro comparison of synergism between cefamandole and gentamicin or tobramycin by the triple layer agar method with enzymatic inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synergy between cephalosporin and aminoglycoside antibiotics against Providencia and Proteus - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of a Microbiological Assay for Cefamandole Lithium Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of a microbiological assay for determining the potency of cefamandole lithium. It includes a detailed experimental protocol for an agar diffusion assay, a comparison of this method with High-Performance Liquid Chromatography (HPLC), and the critical validation parameters required to ensure the accuracy and reliability of the assay.
Introduction
This compound is a second-generation cephalosporin antibiotic effective against a range of bacterial infections. Accurate determination of its potency is crucial for ensuring therapeutic efficacy and patient safety. While chemical methods like HPLC are widely used for antibiotic assays, the microbiological assay remains a cornerstone for determining biological activity.[1] This is because it measures the actual antimicrobial effect of the antibiotic on a living microorganism, providing a more direct assessment of its potency.[1]
This guide will focus on the validation of the agar diffusion method, a widely used technique for microbiological potency assays.[1][2] The principles and protocols outlined here are based on established pharmacopeial methods and scientific literature.
Experimental Protocols
Microbiological Agar Diffusion Assay for this compound Potency
This protocol describes a cylinder-plate or disk-diffusion agar assay, a common method for determining antibiotic potency.
1. Test Organism and Culture Conditions:
-
Microorganism: Staphylococcus aureus (e.g., ATCC 6538p) is a suitable test organism for cefamandole.
-
Culture Medium: Use a suitable nutrient agar, such as Difco™ Antibiotic Media.
-
Inoculum Preparation:
-
Prepare a fresh stock culture of S. aureus on a nutrient agar slant.
-
Incubate at 32-35°C for 24 hours.
-
Wash the growth from the slant with sterile saline.
-
Standardize the resulting bacterial suspension to a specific turbidity (e.g., by spectrophotometry) to ensure a consistent cell concentration for inoculation.
-
2. Preparation of Standard and Sample Solutions:
-
Standard Solution: Accurately weigh a suitable amount of this compound Reference Standard and dissolve it in a sterile phosphate buffer (pH 6.0) to obtain a stock solution of known concentration. Prepare a series of working standard solutions by diluting the stock solution with the same buffer to achieve a range of concentrations (e.g., low, medium, and high).
-
Sample Solution: Accurately weigh the this compound sample, dissolve it in sterile phosphate buffer (pH 6.0), and dilute to a concentration expected to be in the range of the standard solutions.
3. Assay Plate Preparation:
-
Prepare the assay agar according to the manufacturer's instructions and sterilize.
-
Cool the agar to 48-50°C.
-
Inoculate the molten agar with the standardized S. aureus suspension. The volume of inoculum should be optimized to produce confluent growth.
-
Pour a uniform layer of the seeded agar into sterile petri dishes and allow it to solidify on a level surface.
4. Assay Procedure:
-
Place sterile stainless-steel cylinders or absorbent paper disks onto the surface of the solidified agar.
-
Carefully fill the cylinders or saturate the disks with the standard and sample solutions. A common assay design is the (3+3) design, with three plates for each of the three standard concentrations and three plates for the sample concentration.
-
Incubate the plates at 32-35°C for 16-18 hours.
5. Data Analysis:
-
Measure the diameter of the zones of inhibition to the nearest 0.1 mm.
-
Plot the logarithm of the standard concentrations against the mean zone diameters.
-
Determine the concentration of the sample solution by interpolating its mean zone diameter on the standard curve.
-
Calculate the potency of the this compound sample.
Data Presentation: Validation of the Microbiological Assay
The validation of a microbiological assay ensures its suitability for its intended purpose. The following table summarizes the key validation parameters and provides illustrative performance data based on assays for similar cephalosporins. It is crucial to note that specific validation must be performed for this compound to establish its unique performance characteristics.
| Validation Parameter | Description | Illustrative Acceptance Criteria | Illustrative Results (for a Cephalosporin) |
| Linearity | The ability of the assay to elicit results that are directly proportional to the concentration of the analyte within a given range. | Correlation coefficient (r²) ≥ 0.98 | r² = 0.999 for a concentration range of 5-20 µg/mL |
| Accuracy | The closeness of the test results to the true value. | Recovery of 98.0% to 102.0% | Mean recovery of 100.5% |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | Repeatability (Intra-assay): RSD ≤ 2.0% Intermediate Precision (Inter-assay): RSD ≤ 3.0% | Repeatability RSD = 1.5% Intermediate Precision RSD = 2.5% |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | No interference from excipients or degradation products. | No significant difference in potency in the presence of forced degradation products. |
| Robustness | A measure of the assay's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in pH, incubation time, etc. | Assay results remained within specifications when pH was varied by ±0.2 units. |
Comparison of Microbiological Assay and HPLC for Potency Determination
Both microbiological assays and HPLC are valuable tools for determining the potency of antibiotics, each with its own advantages and disadvantages.
| Feature | Microbiological Assay (Agar Diffusion) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Measures the biological activity of the antibiotic based on its inhibitory effect on a microorganism.[1] | Separates, identifies, and quantifies the chemical components of a mixture based on their physicochemical properties. |
| Measures | Biological potency. | Chemical concentration/purity. |
| Specificity | Can be influenced by related substances with antimicrobial activity. | Highly specific for the parent drug molecule. |
| Sensitivity | Generally lower than HPLC. | High sensitivity, capable of detecting low concentrations. |
| Precision | Can have higher variability due to biological factors. | High precision and reproducibility.[1] |
| Speed | Slower, requires incubation period (e.g., 16-18 hours).[3] | Faster analysis time per sample.[1] |
| Cost | Generally lower equipment and solvent costs. | Higher initial equipment cost and ongoing solvent expenses. |
| Information Provided | Provides a measure of the true biological effect of the antibiotic.[1] | Provides information on the purity and can quantify individual impurities. |
| Illustrative Linearity (r²) | ≥ 0.98 | ≥ 0.999 |
| Illustrative Precision (%RSD) | 1.5 - 3.0% | < 1.0% |
Mandatory Visualizations
Experimental Workflow of the Agar Diffusion Assay
Caption: Experimental workflow for the agar diffusion microbiological assay.
Logical Relationship of Validation Parameters
Caption: Interrelationship of key validation parameters for a microbiological assay.
References
A Head-to-Head Comparison of Cefamandole Lithium and Cephalothin for Researchers
An in-depth analysis of two prominent cephalosporin antibiotics, this guide provides a comparative overview of cefamandole lithium and cephalothin. It delves into their mechanisms of action, in vitro and in vivo efficacy, pharmacokinetic profiles, and resistance mechanisms, supported by experimental data to inform research and development professionals.
Cefamandole, a second-generation cephalosporin, and cephalothin, a first-generation agent, both play significant roles in the management of bacterial infections. While they share the core β-lactam structure characteristic of cephalosporins, differences in their chemical makeup lead to distinct antibacterial spectra and clinical properties. This guide offers a detailed comparison to assist researchers and drug development professionals in understanding the nuanced differences between these two compounds.
Mechanism of Action: Inhibiting Bacterial Cell Wall Synthesis
Both cefamandole and cephalothin are bactericidal agents that exert their effect by inhibiting the final step of peptidoglycan synthesis in the bacterial cell wall. This process is critical for maintaining the structural integrity of the bacterium. The antibiotics act by acylating transpeptidases, also known as penicillin-binding proteins (PBPs), which are essential enzymes for cross-linking the peptidoglycan chains. This inhibition leads to a compromised cell wall and, ultimately, cell lysis.
dot
Data Presentation: A Comparative Analysis
The following tables summarize the key differences in the in vitro activity and pharmacokinetic properties of cefamandole and cephalothin.
In Vitro Activity
Cefamandole generally exhibits a broader spectrum of activity against Gram-negative bacteria, particularly Enterobacteriaceae, compared to cephalothin.[1][2][3] Conversely, cephalothin is often more potent against Gram-positive cocci, especially Staphylococcus aureus.[3][4]
| Organism | Cefamandole MIC₅₀ (µg/mL) | Cefamandole MIC₉₀ (µg/mL) | Cephalothin MIC₅₀ (µg/mL) | Cephalothin MIC₉₀ (µg/mL) |
| Gram-Positive | ||||
| Staphylococcus aureus | 0.4 | 0.8 | 0.2 | 0.4 |
| Streptococcus pneumoniae | 0.1 | 0.2 | 0.1 | 0.2 |
| Enterococcus faecalis | >25 | >25 | >25 | >25 |
| Gram-Negative | ||||
| Escherichia coli | 1.6 | 6.3 | 4.0 | 16.0 |
| Klebsiella pneumoniae | 1.6 | 3.1 | 2.0 | 8.0 |
| Enterobacter spp. | 3.1 | >25 | 16.0 | >32 |
| Proteus mirabilis | 1.6 | 3.1 | 4.0 | 8.0 |
| Haemophilus influenzae | 0.8 | 1.6 | 4.0 | 8.0 |
Note: MIC values are approximate and can vary between studies and strains.
Pharmacokinetic Properties
Cefamandole generally has a longer half-life and achieves higher peak serum concentrations than cephalothin after intravenous administration.[5][6] Both antibiotics are primarily excreted by the kidneys.
| Parameter | Cefamandole | Cephalothin |
| Administration | IV/IM | IV/IM |
| Peak Serum Level (1g IV) | ~87.6 µg/mL | ~64.1 µg/mL |
| Serum Half-life | ~32-60 minutes | ~30 minutes |
| Protein Binding | ~74-75% | ~65-70% |
| 24-h Urinary Excretion | ~80% | ~66% |
| Metabolism | Minimally metabolized | Partially converted to a less active metabolite |
In Vivo Efficacy
Animal models and clinical studies have demonstrated the differential efficacy of these two agents. In a rabbit model of Staphylococcus aureus abscesses, cephalothin showed a greater reduction in bacterial titers after 72 hours and 8 days of treatment compared to cefamandole.[7] However, in a randomized, double-blind study on prophylaxis for open heart surgery, cefamandole was associated with a significantly lower rate of postoperative infections compared to cephalothin (5% vs. 27.5%).[8] Another similar study found comparable efficacy and tolerance between the two drugs for the same procedure.[9]
Resistance Mechanisms
The primary mechanisms of resistance to both cefamandole and cephalothin are:
-
Production of β-lactamases: These enzymes hydrolyze the β-lactam ring, inactivating the antibiotic. Cefamandole has shown greater stability against some β-lactamases produced by Gram-negative bacteria compared to cephalothin.
-
Alteration of Penicillin-Binding Proteins (PBPs): Modifications in the structure of PBPs can reduce the binding affinity of the antibiotic, thereby diminishing its inhibitory effect.
Experimental Protocols
The in vitro data presented in this guide are primarily derived from antimicrobial susceptibility testing (AST) using broth microdilution or agar dilution methods.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is a standardized and widely used technique to determine the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
dot
Protocol Steps:
-
Preparation of Antibiotic Dilutions: A series of two-fold dilutions of the antibiotic is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test bacteria is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension, resulting in a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
Incubation: The plate is incubated under appropriate atmospheric conditions and temperature (usually 35-37°C) for 16-24 hours.
-
Result Interpretation: The plate is examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth.
Adverse Effects
Both cefamandole and cephalothin are generally well-tolerated. The most common adverse reactions are hypersensitivity reactions (e.g., rash) and gastrointestinal disturbances.[10] Cephalosporins have a low toxicity profile.[10] One notable difference is that cefamandole has been associated with hypoprothrombinemia and a disulfiram-like reaction with alcohol, which is not a characteristic side effect of cephalothin. Both drugs have been implicated in rare cases of hematologic side effects and nephrotoxicity, particularly at high doses or in patients with pre-existing renal impairment.
Conclusion
This compound and cephalothin, while both effective cephalosporins, exhibit distinct profiles that make them suitable for different clinical and research applications. Cefamandole's enhanced activity against many Gram-negative pathogens and its longer half-life offer advantages in certain infectious scenarios. In contrast, cephalothin's potency against Staphylococcus aureus remains a key attribute. The choice between these two antibiotics for research or development purposes should be guided by a thorough understanding of their respective antibacterial spectra, pharmacokinetic properties, and resistance profiles as detailed in this guide.
References
- 1. Comparison of In Vitro Antimicrobial Activity of Cefamandole and Cefazolin with Cephalothin Against over 8,000 Clinical Bacterial Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the In Vitro Activity of Several Cephalosporin Antibiotics Against Gram-Negative and Gram-Positive Bacteria Resistant to Cephaloridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro comparison of cefoxitin, cefamandole, cephalexin, and cephalothin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the In Vitro Activities of HR756 with Cephalothin, Cefoxitin, and Cefamandole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical pharmacology of cefamandole as compared with cephalothin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative pharmacokinetics of cefamandole, cephapirin, and cephalothin in healthy subjects and effect of repeated dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Treatment of experimental Staphylococcus aureus abscesses: comparison of cefazolin, cephalothin, cefoxitin, and cefamandole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative study of cefamandole versus cephalothin as antibiotic prophylaxis for open heart surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative efficacy and tolerance of cefamandole and cephalothin as prophylaxis for open heart surgery: a randomized double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Equivalence of Cefamandole Lithium Suppliers
For researchers, scientists, and professionals in drug development, ensuring the quality and consistency of active pharmaceutical ingredients (APIs) is paramount. This guide provides a framework for assessing the equivalence of cefamandole lithium from different suppliers, offering detailed experimental protocols and illustrative data to support informed decision-making.
This compound, a second-generation cephalosporin antibiotic, is a critical component in numerous research and development projects. Variations in purity, impurity profiles, and physical properties between suppliers can significantly impact experimental outcomes, from in vitro antimicrobial susceptibility testing to preclinical and clinical studies. This comparison guide outlines a systematic approach to evaluating the equivalence of this compound from various sources.
Key Quality Attributes for Comparison
A comprehensive assessment of this compound from different suppliers should focus on several key quality attributes:
-
Identity and Purity: Confirmation of the chemical identity and quantification of the active ingredient, as well as the identification and quantification of any related substances or impurities.
-
Physicochemical Properties: Evaluation of properties such as solubility and dissolution rate, which can influence bioavailability.
-
In Vitro Potency: Measurement of the antimicrobial activity against a panel of relevant bacterial strains.
To illustrate the assessment process, this guide presents a hypothetical comparison of this compound from three representative suppliers: Supplier A, Supplier B, and Supplier C.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data obtained from the experimental protocols detailed in this guide.
Table 1: Identity and Purity (HPLC Analysis)
| Parameter | Specification (USP) | Supplier A | Supplier B | Supplier C |
| Assay (% of Cefamandole) | 90.0% - 115.0% | 99.2% | 98.5% | 101.3% |
| Related Substance 1 (%) | ≤ 1.0% | 0.3% | 0.5% | 0.2% |
| Related Substance 2 (%) | ≤ 0.5% | 0.1% | 0.2% | 0.1% |
| Total Impurities (%) | ≤ 2.0% | 0.6% | 0.9% | 0.4% |
Table 2: Physicochemical Properties (Dissolution Test)
| Time (minutes) | % Dissolved (Specification: ≥ 80% in 30 min) | Supplier A | Supplier B | Supplier C |
| 5 | 45% | 40% | 50% | |
| 10 | 75% | 70% | 82% | |
| 15 | 88% | 85% | 91% | |
| 30 | 95% | 92% | 98% | |
| 45 | 98% | 96% | 99% |
Table 3: In Vitro Potency (Antimicrobial Susceptibility Testing - MIC in µg/mL)
| Bacterial Strain (ATCC) | Expected MIC Range (µg/mL) | Supplier A | Supplier B | Supplier C |
| Staphylococcus aureus (29213) | 0.12 - 0.5 | 0.25 | 0.25 | 0.25 |
| Escherichia coli (25922) | 1 - 4 | 2 | 2 | 2 |
| Klebsiella pneumoniae (13883) | 0.5 - 2 | 1 | 1 | 1 |
| Haemophilus influenzae (49247) | 0.25 - 1 | 0.5 | 0.5 | 0.5 |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. The following protocols outline the procedures for the key experiments cited in this guide.
High-Performance Liquid Chromatography (HPLC) for Identity and Purity
This method is used to determine the assay and the levels of related substances in the this compound samples.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18, 5 µm, 4.6 mm x 250 mm.
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 6.0).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 20 µL.
-
Procedure:
-
Prepare a standard solution of USP Cefamandole Reference Standard.
-
Prepare sample solutions of this compound from each supplier at the same concentration.
-
Inject the standard and sample solutions into the HPLC system.
-
The assay is calculated by comparing the peak area of the cefamandole peak in the sample chromatogram to that of the standard chromatogram.
-
Related substances are quantified by their peak areas relative to the main cefamandole peak.
-
Dissolution Test
This test evaluates the rate at which the this compound dissolves, providing an indication of its potential bioavailability.
-
Apparatus: USP Apparatus 2 (Paddle).
-
Dissolution Medium: 900 mL of 0.1 N HCl.
-
Paddle Speed: 50 RPM.
-
Temperature: 37 ± 0.5 °C.
-
Procedure:
-
Place a weighed amount of this compound powder from each supplier into separate dissolution vessels.
-
Start the paddle rotation.
-
Withdraw samples at 5, 10, 15, 30, and 45 minutes.
-
Analyze the withdrawn samples for cefamandole concentration using HPLC.
-
Antimicrobial Susceptibility Testing (AST)
This test determines the in vitro potency of the this compound samples against a panel of clinically relevant bacteria. The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Materials: 96-well microtiter plates, Mueller-Hinton broth, bacterial inoculums.
-
Procedure:
-
Prepare serial two-fold dilutions of each this compound sample in Mueller-Hinton broth in the microtiter plates.
-
Inoculate each well with a standardized suspension of the test bacterium.
-
Incubate the plates at 35 ± 2 °C for 18-24 hours.
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.
-
Visualizing Key Processes and Relationships
To further clarify the concepts discussed, the following diagrams illustrate the mechanism of action of cefamandole, the experimental workflow for equivalence assessment, and the logical relationships between key quality attributes.
literature review comparing cefamandole salts in research applications
For researchers, scientists, and drug development professionals, the choice of the appropriate salt form of an active pharmaceutical ingredient is a critical decision that can significantly impact experimental outcomes. This guide provides a detailed comparison of two common salt forms of the second-generation cephalosporin antibiotic, cefamandole: cefamandole nafate and cefamandole lithium. The information presented herein is compiled from various research applications to assist in making informed decisions for future studies.
Cefamandole is a broad-spectrum antibiotic effective against a range of Gram-positive and Gram-negative bacteria.[1][2] However, its utility in research, particularly in in vitro antimicrobial susceptibility testing, is influenced by the stability and activity of the salt form used. Cefamandole nafate is a prodrug, an O-formyl ester of cefamandole, which is rapidly hydrolyzed in vivo to the active cefamandole base.[3] In contrast, this compound is a more stable salt of the active compound.[4] This guide will delve into the practical implications of these differences in research settings.
Data Presentation: In Vitro Antimicrobial Activity
The antimicrobial efficacy of cefamandole has been evaluated against a wide array of clinical bacterial isolates. The following table summarizes the Minimum Inhibitory Concentration (MIC) data for cefamandole against various Gram-positive and Gram-negative bacteria. It is important to note that for accurate in vitro testing, cefamandole nafate requires hydrolysis to its active form. The data presented below reflects the activity of the active cefamandole compound.
| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Staphylococcus aureus | 540 | ≤0.05 - >100 | 0.39 | 0.39 | [5] |
| Escherichia coli | - | - | - | 6.25 | [5] |
| Klebsiella pneumoniae | - | - | - | 6.25 | [5] |
| Proteus mirabilis | - | - | - | 6.25 | [5] |
| Enterobacter spp. | - | - | - | >100 | [5] |
| Gram-positive cocci | - | - | - | - | [6] |
| Haemophilus influenzae | - | - | - | - | [6] |
| Gram-negative bacilli | 1213 | - | - | - | [6] |
| Enterobacteriaceae | 3000 | - | - | - | [7][8] |
Note: MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Experimental Protocols
The accurate determination of in vitro antimicrobial activity of cefamandole salts is contingent on the use of appropriate experimental protocols. Cefamandole nafate, being a prodrug, requires conversion to its active form, cefamandole, for microbiological assays.
1. Hydrolysis of Cefamandole Nafate for Microbiological Assays
To ensure accurate results in antimicrobial susceptibility testing, cefamandole nafate must be hydrolyzed to cefamandole. Two common methods for this hydrolysis are:
-
Method 1: pH-Mediated Hydrolysis
-
Prepare a 0.1 M phosphate buffer with a pH of 8.
-
Dissolve the cefamandole nafate powder in the pH 8 buffer.
-
Incubate the solution at 37°C for 1 hour.[2]
-
The resulting solution contains the active cefamandole and can be used for preparing serial dilutions for MIC testing.
-
-
Method 2: Carbonate-Mediated Hydrolysis
-
Prepare an aqueous solution of cefamandole nafate.
-
Add 1.25 molar equivalents of sodium carbonate to the solution.
-
Allow the reaction to proceed at room temperature for 30 minutes.[2]
-
The hydrolyzed solution is then ready for use in microbiological assays.
-
2. Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Standardized bacterial inoculum (approximately 5 x 10⁵ CFU/mL)
-
Hydrolyzed cefamandole nafate or this compound solution
-
-
Procedure:
-
Prepare serial twofold dilutions of the cefamandole solution in CAMHB in the wells of a 96-well plate.
-
Add an equal volume of the standardized bacterial inoculum to each well.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35-37°C for 16-20 hours.
-
The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[7][8]
-
Mandatory Visualization
The following diagrams illustrate the key considerations and workflows when comparing cefamandole salts in research.
Caption: Workflow for comparing cefamandole salts in vitro.
Caption: Activation and mechanism of action of cefamandole.
Discussion and Recommendations
The primary distinction between cefamandole nafate and this compound for research applications lies in their stability and the need for activation. Cefamandole nafate is a prodrug that requires hydrolysis to become microbiologically active.[2][3] This extra step can introduce variability if not performed consistently. In contrast, this compound is a salt of the active moiety and can be used directly in in vitro assays, which may offer greater consistency and convenience.[4]
For antimicrobial susceptibility testing, it is crucial to ensure that the active form of cefamandole is being evaluated. Failure to properly hydrolyze cefamandole nafate can lead to an underestimation of its antimicrobial activity. Therefore, for studies requiring high reproducibility and a streamlined workflow, this compound is the recommended choice. If cefamandole nafate is used, adherence to a validated hydrolysis protocol is essential.
References
- 1. Cefamandole---a review of chemistry and microbiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of cefamandole nafate to cefamandole by microbiological assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydrolysis of cefamandole nafate to cefamandole in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. In Vitro Studies of Cefamandole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibacterial activity of cefamandole, a new cephalosporin antibiotic, compared with that of cephaloridine, cephalothin, and cephalexin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of in vitro antimicrobial activity of cefamandole and cefazolin with cephalothin against over 8,000 clinical bacterial isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of In Vitro Antimicrobial Activity of Cefamandole and Cefazolin with Cephalothin Against over 8,000 Clinical Bacterial Isolates - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Cefamandole Lithium in a Laboratory Setting
The proper disposal of Cefamandole lithium is critical to ensure laboratory safety, prevent environmental contamination, and maintain regulatory compliance. As a cephalosporin antibiotic, this compound waste is considered hazardous chemical waste and must be managed accordingly. Disposal procedures should align with institutional policies and adhere to regulations set by agencies such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2][3]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure all safety precautions are understood and followed.[4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, gloves, and a lab coat.[4][5]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, rinse the affected area thoroughly with water.[4]
-
Ventilation: Ensure adequate ventilation to avoid inhalation of any dust or aerosols.[4]
-
Spill Management: In the event of a spill, contain the material using an absorbent, non-combustible material like sand or earth.[4] Clean the area thoroughly and treat all cleanup materials as hazardous waste.[6]
Step-by-Step Disposal Protocol
This protocol outlines the standard procedure for disposing of this compound waste, including pure compound, contaminated labware, and solutions.
1. Waste Segregation and Classification:
-
This compound, whether in solid form, as a stock solution, or in used culture media, should be classified as hazardous chemical waste.[7][8]
-
Do not mix this waste with biohazardous "red bag" waste unless it is also contaminated with infectious agents.[8]
-
Never dispose of this compound down the drain.[2][3] The environmental impact of antibiotics in waterways is a significant concern.[1]
2. Handling Liquid Waste:
-
Stock Solutions: High-concentration stock solutions are considered hazardous chemical waste.[7] They should be collected in a designated, properly sealed, and clearly labeled waste container.[9]
-
Used Culture Media: While autoclaving can sterilize biohazardous agents in media, it does not guarantee the degradation of heat-stable antibiotics.[7] Therefore, after autoclaving, media containing this compound should still be collected and disposed of as chemical waste.[7]
-
Collect all liquid waste in a compatible, leak-proof container. The original chemical container is often a suitable choice.[6]
3. Handling Solid Waste:
-
Expired Compound: Unused or expired this compound powder should be disposed of in its original container or a sealed, labeled container for chemical waste.
-
Contaminated Labware: Items such as pipette tips, gloves, and empty vials that are contaminated with this compound should be collected in a designated, sealed container or a robust, double-bagged plastic bag labeled for chemical waste.[9]
4. Container Labeling and Storage:
-
All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound."[6]
-
Keep containers sealed when not in use and store them in a designated, secure area away from general lab traffic.
5. Final Disposal:
-
Dispose of the collected this compound waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.[4]
-
This ensures the waste is transported, treated, and disposed of in accordance with all federal, state, and local regulations.[10] Most pharmaceutical waste is ultimately destroyed via incineration at a permitted facility.[3]
Data Summary for this compound Disposal
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Chemical Waste / Pharmaceutical Waste | [7][8] |
| Primary Disposal Method | Incineration via a licensed waste disposal facility | [3] |
| Sink Disposal | Strictly prohibited | [2][3] |
| Autoclaving | Not a sufficient method for chemical degradation; treat post-autoclaved media as chemical waste. | [7] |
| Container Type | Compatible, leak-proof, and clearly labeled containers. | [6][9] |
| PPE Requirement | Safety glasses/goggles, gloves, lab coat. | [4] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound waste in a laboratory environment.
Caption: Workflow for the compliant disposal of this compound waste.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 3. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 4. sds.staples.com [sds.staples.com]
- 5. cdn.pfizer.com [cdn.pfizer.com]
- 6. vumc.org [vumc.org]
- 7. bitesizebio.com [bitesizebio.com]
- 8. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 9. Laboratory waste | Staff Portal [staff.ki.se]
- 10. fishersci.com [fishersci.com]
Personal protective equipment for handling Cefamandole lithium
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety protocols and logistical plans for the handling and disposal of Cefamandole lithium in a laboratory setting. Adherence to these guidelines is essential to ensure personnel safety and regulatory compliance.
This compound is a second-generation cephalosporin antibiotic.[1] While cephalosporins are generally considered to have low toxicity, proper handling procedures are necessary to minimize the risk of allergic reactions and other potential adverse effects.[1] This guide outlines the necessary personal protective equipment (PPE), step-by-step handling procedures, and compliant disposal methods.
Personal Protective Equipment (PPE) and Safety Measures
A comprehensive approach to personal protection is mandatory when handling this compound. The following table summarizes the required PPE and other essential safety measures.
| Safety Measure | Specification | Rationale |
| Occupational Exposure | No specific Occupational Exposure Limit (OEL) has been established for this compound. Handle as a potentially sensitizing and hazardous compound. | Minimizes risk of developing hypersensitivity and other adverse health effects associated with cephalosporin exposure. |
| Primary Engineering Control | A properly functioning chemical fume hood should be used when handling this compound powder and preparing solutions to avoid the formation of dust and aerosols.[2] | Prevents inhalation of airborne particles, which is a primary route of exposure. |
| Eye Protection | Chemical splash goggles or safety glasses with side shields are required.[3] A face shield should be worn when there is a significant risk of splashing.[3] | Protects eyes from contact with the compound, which can cause irritation. |
| Hand Protection | Wear two pairs of powder-free nitrile gloves. Change gloves immediately if contaminated, torn, or punctured. | Prevents skin contact and absorption. Double-gloving provides an additional layer of protection. |
| Body Protection | A disposable, low-permeability gown or a dedicated lab coat should be worn. Ensure cuffs are tucked into the inner pair of gloves. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) may be required for operations with a high potential for aerosol generation if not adequately controlled by a fume hood.[2] | Provides an additional layer of protection against inhalation of fine particles. |
| Hygiene Practices | Wash hands thoroughly with soap and water before and after handling the compound, and after removing gloves.[4] Avoid eating, drinking, or smoking in the laboratory area.[5] | Prevents accidental ingestion and cross-contamination. |
| Emergency Equipment | An eyewash station and a safety shower must be readily accessible in the work area.[2] | Ensures immediate decontamination in case of accidental exposure. |
Standard Operating Procedure for Handling this compound
The following workflow provides a step-by-step guide for the safe handling of this compound from receipt to disposal.
This compound Handling Workflow
Experimental Protocols:
1. Preparation of Stock Solutions:
-
Before starting, ensure all necessary equipment is clean and readily available within the chemical fume hood.
-
Wear all required PPE as detailed in the table above.
-
To minimize static electricity, use an anti-static weigh boat or grounding strap.
-
Carefully weigh the desired amount of this compound powder. Avoid creating dust.
-
Slowly add the powder to the appropriate solvent in a suitable container. Do not add solvent directly to the powder to prevent splashing.
-
Mix gently until the powder is completely dissolved.
-
Label the container with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.
-
This compound solutions are stable for at least 26 weeks when stored at -20°C.[6]
2. Spill Management:
-
In the event of a small spill, immediately alert others in the vicinity.
-
If safe to do so, contain the spill with absorbent material.
-
For a powder spill, gently cover with a damp paper towel to avoid generating dust.
-
Clean the area with a suitable laboratory disinfectant.
-
Place all contaminated materials in a sealed bag for disposal as hazardous waste.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
Solid Waste:
-
Includes contaminated gloves, gowns, weigh boats, and other disposable materials.
-
Collect all solid waste in a dedicated, clearly labeled, and sealed hazardous waste container.[7]
-
Store the container in a designated hazardous waste accumulation area.
Liquid Waste:
-
Includes unused solutions and contaminated solvents.
-
Collect all liquid waste in a compatible, sealed, and clearly labeled hazardous waste container.
-
Do not mix with other incompatible waste streams.
Decontamination:
-
All non-disposable equipment and work surfaces should be thoroughly decontaminated after use.
-
Use a laboratory-grade disinfectant followed by a rinse with an appropriate solvent or water.
Final Disposal:
-
Arrange for the disposal of all hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor.[8] All disposal must be in accordance with local, state, and federal regulations.[8]
References
- 1. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. research.uga.edu [research.uga.edu]
- 3. ehs.princeton.edu [ehs.princeton.edu]
- 4. sds.staples.com [sds.staples.com]
- 5. images.thdstatic.com [images.thdstatic.com]
- 6. Stability of frozen solutions of cefamandole nafate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hwb.swansea.ac.uk [hwb.swansea.ac.uk]
- 8. tadiranbat.com [tadiranbat.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
